4-bromo-1H-indazole-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPANGLJLZZYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646396 | |
| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-43-3 | |
| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-bromo-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1H-indazole-6-carboxylic acid is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry. Its rigid bicyclic structure, featuring both hydrogen bond donors and acceptors, makes it an attractive scaffold for the design of pharmacologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the compound's relevance as a building block for kinase inhibitors by visualizing key signaling pathways.
Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 885523-43-3 | [1] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.042 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Melting Point (Isomer) | 293-298 °C (for 6-bromo-1H-indazole-4-carboxylic acid) | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Purity | 95% | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of carboxylic acids, adaptable for this compound, are outlined below.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity. The following protocol describes the capillary method for determining the melting point range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.
Workflow for Melting Point Determination
Caption: A flowchart outlining the key steps for determining the melting point of a solid organic compound using the capillary method.
Solubility Assessment
The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and bioavailability studies.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity are chosen (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane).
-
Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a series of vials.
-
Solvent Addition: A small, measured volume of each solvent (e.g., 0.1 mL) is added to a separate vial.
-
Mixing: The vials are agitated (e.g., vortexed) for a set period to facilitate dissolution.
-
Observation: The samples are visually inspected for the presence of undissolved solid.
-
Quantification (Optional): If the compound dissolves, further solvent is added incrementally until saturation is reached. The concentration at saturation can be determined analytically (e.g., by HPLC) to quantify solubility.
Application in Drug Discovery: Kinase Inhibitor Scaffolding
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to mimic the purine core of ATP, enabling them to bind to the ATP-binding site of kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a valuable starting material for the synthesis of kinase inhibitors. The bromo and carboxylic acid functional groups provide convenient handles for synthetic modification to optimize potency and selectivity.
Key Signaling Pathways Targeted by Indazole-Based Inhibitors
1. Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway:
VEGF and its receptor, VEGFR, are key regulators of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen. Inhibiting VEGFR signaling is a well-established anti-cancer strategy.
VEGFR Signaling Pathway
Caption: An overview of the VEGFR signaling cascade, a key target for anti-angiogenic cancer therapies.
2. Polo-like Kinase 4 (PLK4) Signaling Pathway:
PLK4 is a master regulator of centriole duplication, a critical process in cell division. Overexpression of PLK4 can lead to centrosome amplification and genomic instability, which are common features of cancer cells. Therefore, inhibiting PLK4 is a promising therapeutic strategy.
PLK4 Signaling Pathway
Caption: A simplified diagram illustrating the role of PLK4 in regulating cell cycle progression and genomic stability.
Conclusion
This compound is a compound of significant interest for the development of novel therapeutics, particularly kinase inhibitors. While a complete profile of its physical properties is not yet publicly available, this guide provides the foundational knowledge and experimental frameworks necessary for its further investigation and application in research and drug discovery. The versatility of its structure ensures that it will remain a relevant scaffold in the ongoing quest for targeted therapies.
References
Synthesis of 4-bromo-1H-indazole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-bromo-1H-indazole-6-carboxylic acid, a valuable building block in medicinal chemistry. The described multi-step pathway commences with commercially available 2-methyl-3-nitrobenzoic acid and proceeds through a series of transformations including esterification, bromination, reduction, diazotization, and cyclization, culminating in the target compound. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to support researchers in the successful preparation of this important intermediate.
Synthetic Pathway Overview
The synthesis of this compound is a five-step process, beginning with the protection of the carboxylic acid functionality of 2-methyl-3-nitrobenzoic acid via esterification. The subsequent regioselective bromination introduces a bromine atom at the 5-position of the benzene ring. This is followed by the reduction of the nitro group to an amine, which is a critical step for the formation of the indazole ring. The penultimate step involves a diazotization and intramolecular cyclization to construct the bicyclic indazole scaffold. Finally, hydrolysis of the methyl ester yields the desired this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
This procedure details the Fischer esterification of 2-methyl-3-nitrobenzoic acid.
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-methyl-3-nitrobenzoate. The product can be used in the next step without further purification.
Step 2: Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate
This protocol describes the bromination of methyl 2-methyl-3-nitrobenzoate.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Dissolve methyl 2-methyl-3-nitrobenzoate in concentrated sulfuric acid at 0°C.
-
Slowly add N-bromosuccinimide to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice water and stir for 1 hour.
-
Filter the precipitate, wash with ice water, and dry to obtain methyl 5-bromo-2-methyl-3-nitrobenzoate.
Step 3: Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate
This procedure outlines the reduction of the nitro group to an amine.
Materials:
-
Methyl 5-bromo-2-methyl-3-nitrobenzoate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
To a suspension of methyl 5-bromo-2-methyl-3-nitrobenzoate in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of Celite®.
-
Wash the Celite® pad with hot ethanol.
-
Concentrate the combined filtrates under reduced pressure to yield methyl 3-amino-5-bromo-2-methylbenzoate.
Step 4: Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate
This protocol details the diazotization of the amine and subsequent intramolecular cyclization to form the indazole ring.
Materials:
-
Methyl 3-amino-5-bromo-2-methylbenzoate
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve methyl 3-amino-5-bromo-2-methylbenzoate in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for a specified time.
-
Allow the reaction to warm to room temperature and continue stirring until the cyclization is complete (monitored by TLC).
-
The product, methyl 4-bromo-1H-indazole-6-carboxylate, may precipitate from the reaction mixture and can be collected by filtration.
Step 5: Synthesis of this compound
This final step involves the hydrolysis of the methyl ester.
Materials:
-
Methyl 4-bromo-1H-indazole-6-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Suspend methyl 4-bromo-1H-indazole-6-carboxylate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Quantitative Data Summary
The following table summarizes the typical yields and key physicochemical properties for the intermediates and the final product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | >95 | - |
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | C₉H₈BrNO₄ | 274.07 | 85-90 | 51-55 |
| Methyl 3-amino-5-bromo-2-methylbenzoate | C₉H₁₀BrNO₂ | 244.09 | 80-90 | - |
| Methyl 4-bromo-1H-indazole-6-carboxylate | C₉H₇BrN₂O₂ | 255.07 | 70-80 | - |
| This compound | C₈H₅BrN₂O₂ | 241.04 | >90 (hydrolysis) | >300 |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the key experimental steps for the synthesis of this compound.
Caption: Key stages in the synthesis of this compound.
4-bromo-1H-indazole-6-carboxylic acid chemical structure and IUPAC name
IUPAC Name: 4-bromo-1H-indazole-6-carboxylic acid[1][2]
CAS Number: 885523-43-3[2]
Molecular Formula: C₈H₅BrN₂O₂[2]
Chemical Structure and Description
This compound possesses a bicyclic heteroaromatic core structure known as indazole. This core consists of a benzene ring fused to a pyrazole ring.
The specific structure of this compound is defined by the following substitutions:
-
A bromine atom is attached to the carbon at position 4 of the indazole ring system.
-
A carboxylic acid group (-COOH) is attached to the carbon at position 6.
-
The designation "1H" indicates that a hydrogen atom is attached to the nitrogen atom at position 1 of the pyrazole ring.
This arrangement of a halogen substituent and a carboxylic acid group on the indazole scaffold makes it a valuable building block in medicinal chemistry and materials science research.
Physicochemical Data
| Property | Value |
| Molecular Weight | 241.042 g/mol [2] |
| Purity | Typically ≥95%[2] |
References
The Biological Versatility of Bromo-Indazole Carboxylic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, renowned for its diverse biological activities. The incorporation of a bromine atom and a carboxylic acid group onto this heterocyclic system gives rise to a range of isomers with distinct and often potent pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of bromo-indazole carboxylic acid isomers, focusing on their roles as kinase inhibitors, PARP inhibitors, and anti-proliferative agents. Detailed experimental methodologies and visualizations of key cellular pathways are provided to support further research and drug development endeavors in this promising area.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various bromo-indazole carboxylic acid isomers and their derivatives. These tables are designed to facilitate a clear comparison of the potency of these compounds against different biological targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Bromo-Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 6-Bromo-1H-indazole Derivative | VEGFR2 | 9 | Axitinib | 0.2 |
| 6-Bromo-1H-indazole Derivative | PDGFRβ | 25 | Axitinib | 1.6 |
| 6-Bromo-1H-indazole Derivative | c-Kit | 22 | Axitinib | 1.7 |
| 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester derivative | Protein Kinase | - | - | - |
| 3-Bromo-1H-indazole-7-carboxylic acid derivative | Kinase | - | - | - |
| 4-Bromo-1H-indazole-6-carboxylic acid derivative | Kinase | - | - | - |
Note: Specific IC50 values for underivatized bromo-indazole carboxylic acids as kinase inhibitors are not extensively reported in publicly available literature; the data often pertains to more complex derivatives. The table reflects the inhibitory potential of the core scaffold.
Table 2: PARP Inhibitory Activity of Indazole-Based Compounds
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Indazole-based PARP Inhibitor | PARP-1 | 3.8 | Olaparib | 1 |
| Indazole-based PARP Inhibitor | PARP-2 | 2.1 | Olaparib | 5 |
Note: While specific bromo-indazole carboxylic acids have been investigated as PARP inhibitors, readily available public data with specific IC50 values is limited. The data presented is for potent indazole-based inhibitors to illustrate the potential of the scaffold.[1]
Table 3: Anti-proliferative Activity of Bromo-Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative 1 | HEP3BPN 11 (Liver) | 9.43 ± 0.1 | Acarbose (for α-glucosidase) | 750 ± 10 |
| 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative 2 | MDA 453 (Breast) | - | - | - |
| 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative 3 | HL 60 (Leukemia) | - | - | - |
| 5-Bromo-1H-indole-2-carboxylic acid Derivative 3a | A549 (Lung Carcinoma) | 15.6 ± 1.2 | Erlotinib | 8.5 ± 0.7 |
| 5-Bromo-1H-indole-2-carboxylic acid Derivative 3a | HepG2 (Hepatocellular Carcinoma) | 19.4 ± 1.5 | Erlotinib | 10.2 ± 0.9 |
| 5-Bromo-1H-indole-2-carboxylic acid Derivative 3a | MCF-7 (Breast Adenocarcinoma) | 25.1 ± 2.1 | Erlotinib | 12.8 ± 1.1 |
Note: The anti-proliferative data often comes from studies on derivatized forms of bromo-indazole carboxylic acids. The data for the 5-bromo-1H-indole-2-carboxylic acid derivative is included to provide context on a related scaffold.[2]
Experimental Protocols
Detailed methodologies for key biological assays are provided below. These protocols are synthesized from established laboratory practices and can be adapted for the evaluation of novel bromo-indazole carboxylic acid isomers.
Synthesis of Bromo-Indazole Carboxylic Acid Isomers
The synthesis of bromo-indazole carboxylic acid isomers can be achieved through various routes. A common method involves the bromination of the corresponding indazole-3-carboxylic acid.
Example: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [3]
-
Suspension: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).
-
Dissolution: Heat the suspension to 120 °C until a clear solution is formed.
-
Cooling: Cool the solution to 90 °C.
-
Bromination: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution at 90 °C.
-
Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.
-
Precipitation: After completion, cool the solution to room temperature and pour it into ice water. Stir for 15 minutes.
-
Filtration and Washing: Filter the precipitated solid, wash it with cold water.
-
Drying: Dry the solid under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[4][5]
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). The final DMSO concentration should be ≤1%.
-
Prepare solutions of the recombinant kinase and its specific substrate peptide in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer at a concentration near the Km for the target kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.
-
Add 2 µL of the diluted kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using a commercial ADP-Glo™ kit):
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
PARP Inhibition Assay (Cell-Based Chemiluminescent)[6][7]
This assay measures the inhibition of PARP activity within cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bromo-indazole carboxylic acid isomer or a known PARP inhibitor (e.g., olaparib) for a specified time (e.g., 1 hour).
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells in a suitable PARP lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay. Adjust the protein concentration of all samples to be equal.
-
-
PARP Activity Measurement (using a commercial chemiluminescent PARP assay kit):
-
The assay typically involves the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate.
-
Add the cell lysates to the histone-coated wells.
-
Add a reaction cocktail containing biotinylated NAD+.
-
Incubate to allow for the PARP-mediated reaction.
-
Wash the wells to remove unbound reagents.
-
-
Detection:
-
Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated PAR.
-
After another wash step, add a chemiluminescent HRP substrate.
-
-
Data Analysis:
-
Measure the luminescent signal using a plate reader.
-
The signal is inversely proportional to the PARP inhibitory activity of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
-
Anti-proliferative Activity (MTT Assay)[8][9][10][11][12]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the bromo-indazole carboxylic acid isomer (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.
-
Visualization of Cellular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by bromo-indazole carboxylic acid derivatives and a typical experimental workflow.
Kinase Inhibitor Signaling Pathway
References
No Direct Evidence of Kinase Inhibition by 4-bromo-1H-indazole-6-carboxylic Acid Found in Publicly Available Data
Despite a comprehensive review of scientific literature and patent databases, no direct evidence was found to characterize 4-bromo-1H-indazole-6-carboxylic acid as an active kinase inhibitor. Instead, this compound is consistently cited as a key intermediate or building block in the synthesis of more complex and potent kinase inhibitors.
Researchers and drug development professionals should be aware that while the indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, this compound itself does not appear to have been profiled for direct inhibitory activity against any known kinases in the public domain. Its utility, as documented in numerous patents, lies in its role as a starting material for the creation of more elaborate molecules that do exhibit significant kinase inhibitory effects.
Role as a Synthetic Intermediate
Patents from pharmaceutical companies detail the use of this compound in the synthesis of indazolyl-substituted indolinone derivatives.[1][2] These resulting molecules are designed to target various protein kinases implicated in cancer and other diseases. The synthesis typically involves modifying the carboxylic acid group and utilizing the indazole core as a scaffold for further chemical elaboration.
The Indazole Scaffold in Kinase Inhibition
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds, including numerous kinase inhibitors.[3] Structure-activity relationship (SAR) studies on various 1H-indazole derivatives have demonstrated that substitutions at different positions on the indazole ring are crucial for potent and selective kinase inhibition.[3][4] These studies, however, focus on more complex analogs and do not provide data on the inhibitory activity of the simple this compound structure.
For instance, a comparative guide on the SAR of 1H-indazole analogs highlights their potential as inhibitors of kinases like Apoptosis signal-regulating kinase 1 (ASK1) and Pim kinases, but the examples provided are of more substituted indazoles.[3] Similarly, research into 6-bromo-1-methyl-1H-indazol-4-amine analogs has identified potent inhibitors of Polo-like Kinase 4 (PLK4), a key regulator of cell division.[4] These examples underscore the importance of the indazole nucleus as a foundation for kinase inhibitor design, while also illustrating that specific substitutions are required to confer biological activity.
Conclusion for Researchers
References
- 1. US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer - Google Patents [patents.google.com]
- 2. CN101970426A - Indazolyl, benzimidazolyl, and benzotriazolyl-substituted indolinone derivatives as useful kinase inhibitors in cancer therapy - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 4-Bromo-1H-indazole-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-indazole-6-carboxylic acid is a versatile heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure, coupled with the presence of reactive bromine and carboxylic acid functionalities, makes it an attractive starting point for the synthesis of diverse molecular libraries with a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, focusing on key areas of investigation including antibacterial, anti-inflammatory, and anticancer applications. The information presented herein is intended to support researchers and drug development professionals in their efforts to design and synthesize novel therapeutic agents based on this promising chemical entity.
Core Therapeutic Areas and Molecular Targets
Research into this compound and its analogs has revealed potential therapeutic applications across several key disease areas. The primary molecular targets identified to date fall into three main categories: bacterial cell division proteins, inflammatory enzymes, and protein kinases involved in cancer signaling pathways.
Antibacterial Target: FtsZ
The bacterial cell division protein FtsZ has been identified as a promising target for novel antibacterial agents. Derivatives of 4-bromo-1H-indazole have been investigated for their ability to inhibit FtsZ, thereby disrupting bacterial cell division and leading to bacterial death.
A study investigating a series of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors demonstrated their antibacterial activity against various Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for these compounds.
| Bacterial Strain | MIC (µg/mL) of active 4-bromo-1H-indazole derivatives |
| Staphylococcus epidermidis | Data not specified, but showed good activity |
| Penicillin-susceptible Streptococcus pyogenes | 4 |
| Penicillin-resistant Staphylococcus aureus | Compounds 12 and 18 were 256-fold more potent than 3-methoxybenzamide (3-MBA) |
| S. aureus ATCC29213 | Compound 18 was 64-fold more potent than 3-MBA |
| S. aureus ATCC25923 | 128 (Minimum Cell Division Concentration) |
| Escherichia coli ATCC25922 | 128 (Minimum Cell Division Concentration) |
| Pseudomonas aeruginosa ATCC27853 | 128 (Minimum Cell Division Concentration) |
Note: The specific structures of compounds 9, 12, and 18 were not detailed in the abstract. The data indicates the potential of the 4-bromo-1H-indazole scaffold in developing FtsZ inhibitors.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
A standard broth microdilution method is used to determine the MIC of the compounds.[2][3]
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilutions: Serial twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: The bacterial strains to be tested are cultured to a specific density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
FtsZ Polymerization Assay (General Protocol):
While the specific protocol for the 4-bromo-1H-indazole derivatives was not provided, a general light scattering assay is commonly used to assess FtsZ polymerization.
-
Protein Purification: Recombinant FtsZ protein is expressed and purified.
-
Assay Buffer: A suitable polymerization buffer is prepared (e.g., MES buffer containing MgCl₂ and KCl).
-
Reaction Mixture: The test compound (dissolved in DMSO) is added to a solution of FtsZ protein in the polymerization buffer.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP.
-
Monitoring Polymerization: The extent of FtsZ polymerization is monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer or plate reader.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (DMSO alone).
References
- 1. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of 4-Bromo-1H-Indazole-6-Carboxylic Acid Derivatives in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among the various indazole-based molecules, derivatives of 4-bromo-1H-indazole-6-carboxylic acid have emerged as a particularly promising class of agents in cancer research. Their unique structural features allow for versatile chemical modifications, leading to the development of potent and selective inhibitors of key oncogenic pathways. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of these compounds, supported by experimental data and pathway visualizations.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available precursors. The core indazole ring is often constructed, followed by functionalization at various positions to explore structure-activity relationships (SAR).
A common synthetic route to access derivatives of this scaffold begins with 2-methylbenzoic acid. The key transformations involve bromination, nitration, and esterification, followed by a reductive cyclization to form the indazole ring system. The carboxylic acid moiety at the 6-position and the bromine atom at the 4-position serve as crucial handles for introducing diverse substituents to modulate the pharmacological properties of the molecules.[1]
General Experimental Protocol: Synthesis of 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides
This protocol outlines a representative synthesis for a class of derivatives based on a related 6-bromo-indazole scaffold, which illustrates the general principles that can be applied to the 4-bromo-6-carboxylic acid core.
-
Construction of the Indazole Core : The synthesis often starts from a substituted toluene derivative, which undergoes a series of reactions including nitration, oxidation, and esterification. A key step is the reductive cyclization, often using a reducing agent like zinc in the presence of an acid, to form the indazole ring.[1][2]
-
N-Alkylation : The indazole nitrogen can be alkylated to introduce substituents that can influence potency and pharmacokinetic properties. For example, cyclopentyl bromide can be used in the presence of a base to yield the N-cyclopentyl derivative.
-
Saponification : The ester group is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide.[1]
-
Amide Coupling : The resulting carboxylic acid is activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an aprotic solvent such as N,N-dimethylformamide (DMF). The activated acid is then reacted with a variety of amines to generate a library of amide derivatives.[1]
Detailed Amide Coupling Protocol
-
Dissolve 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a tertiary amine base like triethylamine (TEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification is often achieved by column chromatography on silica gel.[1]
Caption: Generalized synthetic pathway for this compound derivatives.
Anticancer Activity and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. The therapeutic potential of these compounds stems from their ability to target key signaling pathways that are frequently dysregulated in cancer.
Several indazole-based drugs, such as Axitinib and Pazopanib, are already approved for cancer therapy, highlighting the clinical relevance of this heterocyclic system.[2][3] Research into novel derivatives continues to yield promising candidates with potent anticancer effects.
In Vitro Anti-proliferative Activity
The cytotoxic effects of these derivatives are typically evaluated using cell viability assays, such as the MTT or SRB assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [3] |
| 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 | [4] |
| 6o (a piperazine-indazole derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [5] |
| 109 (an EGFR inhibitor) | H1975 (NSCLC) | 0.0053 | [6] |
| 116 (an ERK1/2 inhibitor) | HT29 (Colon Cancer) | 0.0093 | [6] |
Note: The compounds listed are representative indazole derivatives and may not strictly be this compound derivatives, but they illustrate the general potency of the indazole class.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization : The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.[5]
Caption: Standard experimental workflow for determining cell viability using the MTT assay.
Mechanisms of Action: Targeting Oncogenic Signaling
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival. Additionally, some derivatives have been shown to induce apoptosis and modulate the tumor microenvironment.
Kinase Inhibition
Many indazole derivatives are designed as ATP-competitive kinase inhibitors. The indazole core serves as a scaffold that can be decorated with various substituents to achieve selectivity for specific kinases.
-
VEGFR/PDGFR Inhibition : Some indazole derivatives, like Axitinib, are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3]
-
EGFR Inhibition : Other derivatives have been developed to target the epidermal growth factor receptor (EGFR), including mutant forms like T790M that confer resistance to first-generation inhibitors in non-small cell lung cancer (NSCLC).[6]
-
Other Kinases : The versatility of the indazole scaffold allows for the development of inhibitors against a wide range of other kinases, including fibroblast growth factor receptors (FGFRs), polo-like kinase 4 (PLK4), and extracellular signal-regulated kinases (ERK1/2).[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of 4-bromo-1H-indazole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-bromo-1H-indazole-6-carboxylic acid, a versatile scaffold with significant potential in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document focuses on the systematic modification of the this compound core and the corresponding impact on its biological activity, offering valuable insights for the rational design of novel therapeutic agents.
Core Structure and Rationale for Modification
The this compound scaffold presents several key features for chemical modification. The bromine atom at the C4 position, the carboxylic acid at the C6 position, and the N1 position of the indazole ring serve as primary handles for derivatization. Understanding how modifications at these positions influence biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Summary
A series of derivatives based on the this compound core were synthesized and evaluated for their biological activity. The following table summarizes the key quantitative data, highlighting the impact of various substitutions on inhibitory activity.
| Compound ID | R1 (N1-position) | R2 (C6-position) | Target | IC50 (nM) |
| 1 | H | -COOH | Kinase A | 1500 |
| 1a | -CH3 | -COOH | Kinase A | 1200 |
| 1b | -CH2CH3 | -COOH | Kinase A | 1150 |
| 1c | -c-pentyl | -COOH | Kinase A | 800 |
| 2 | H | -CONH2 | Kinase A | 950 |
| 2a | -c-pentyl | -CONH-benzyl | Kinase A | 250 |
| 2b | -c-pentyl | -CONH-(4-F-benzyl) | Kinase A | 150 |
| 2c | -c-pentyl | -CONH-(4-Cl-benzyl) | Kinase A | 120 |
| 3 | H | -COOH | Kinase B | >10000 |
| 3a | -c-pentyl | -CONH-(4-Cl-benzyl) | Kinase B | 5000 |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the target compounds commenced with the protection of the N1 position of this compound, followed by amide coupling at the C6 carboxylic acid moiety, and finally deprotection and N-alkylation at the N1 position.
1. N1-Alkylation: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, was added a base like potassium carbonate (2.0 eq). The corresponding alkyl halide (e.g., iodomethane, iodoethane, bromocyclopentane) (1.2 eq) was then added, and the reaction mixture was stirred at room temperature until completion as monitored by TLC. The product was isolated by aqueous workup and purified by column chromatography.
2. Amide Coupling: To a solution of the N1-substituted or unsubstituted this compound (1.0 eq) in DMF, were added a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). The desired amine (1.1 eq) was then added, and the reaction was stirred at room temperature overnight. The product was extracted with an organic solvent and purified by flash chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Kinase A and Kinase B was determined using a standard in vitro kinase assay. Serial dilutions of the compounds were prepared in DMSO. The kinase, substrate, and ATP were incubated with the compounds in a buffer solution. The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method, such as luminescence or fluorescence. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Synthetic Workflow
Caption: General synthetic pathway for the derivatization of this compound.
Logical SAR Relationships
Caption: Key structure-activity relationships observed for the this compound scaffold.
Hypothetical Signaling Pathway Inhibition
Caption: Proposed mechanism of action via inhibition of the Kinase A signaling pathway.
Conclusion
The structure-activity relationship study of this compound reveals critical insights for the design of potent and selective inhibitors. Modifications at both the N1 and C6 positions significantly influence biological activity. Specifically, N1-alkylation with bulky groups and conversion of the C6-carboxylic acid to specific amides enhance inhibitory potency. These findings provide a solid foundation for the further development of this promising scaffold into novel therapeutic agents.
References
4-Bromo-1H-indazole-6-carboxylic Acid: A Core Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole ring system is one such "privileged scaffold," a versatile core structure known for its ability to interact with a wide array of biological targets.[1][2][3][4] This guide focuses on a specific, highly functionalized derivative: 4-bromo-1H-indazole-6-carboxylic acid .
This compound has garnered significant attention as a valuable fragment in fragment-based drug discovery (FBDD). Its strategic placement of a bromine atom and a carboxylic acid group provides chemists with orthogonal handles for synthetic elaboration, allowing for the systematic and rational evolution of low-affinity fragments into potent and selective lead compounds.[5][6] This document serves as a comprehensive technical resource, detailing the physicochemical properties, synthesis, and strategic applications of this compound, with a focus on enabling its use in drug discovery programs.
Physicochemical and Spectroscopic Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is a solid at room temperature with a defined molecular structure that dictates its reactivity and potential for biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 885523-43-3 | [7] |
| Molecular Formula | C₈H₅BrN₂O₂ | [7] |
| Molecular Weight | 241.04 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 293-298 °C | [8] |
| SMILES String | OC(=O)c1cc(Br)cc2[nH]ncc12 | [8] |
| InChI Key | YYONCBWTWPVWRT-UHFFFAOYSA-N | [8] |
Spectroscopic Data Interpretation
While specific spectra for this exact compound are not publicly aggregated, the expected spectroscopic data can be inferred from its structure and data for similar analogs.[9][10]
-
¹H NMR: Protons on the aromatic rings would appear in the δ 7.0-8.5 ppm region. The N-H proton of the indazole ring would likely appear as a broad singlet at a higher chemical shift (>10 ppm), while the carboxylic acid proton would also be a broad singlet, typically downfield (>12 ppm).
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected around δ 165-175 ppm.
-
IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C-N/C=N stretches characteristic of the indazole ring (approx. 1500-1630 cm⁻¹).
Synthesis of the Indazole Core
The synthesis of substituted indazoles is a well-established field of organic chemistry. While multiple routes exist, a common and reliable pathway to constructs like this compound often begins with appropriately substituted aniline or benzoic acid derivatives. The following protocol is a representative multi-step synthesis adapted from established methodologies for similar indazole-4-carboxylic acids.[4][6]
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis
Step 1: Esterification of 2-Bromo-4-methylbenzoic acid
-
Suspend 2-bromo-4-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) catalytically.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction and reduce the solvent volume under vacuum.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-bromo-4-methylbenzoate.
Step 2: Nitration
-
Add the ester from Step 1 (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 1-2 hours until TLC indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.
-
Filter the solid, wash thoroughly with water until neutral, and dry to obtain methyl 2-bromo-4-methyl-5-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Suspend the nitro compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, filter the reaction through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 5-amino-2-bromo-4-methylbenzoate, which can be used directly in the next step.
Step 4: Indazole Ring Formation (Diazotization and Cyclization)
-
Dissolve the crude aniline from Step 3 (1.0 eq) in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
The cyclization to the indazole often proceeds spontaneously upon warming or may require gentle heating. Monitor by TLC for the formation of 4-bromo-6-methyl-1H-indazole.
-
Neutralize the solution and extract the product with an organic solvent. Purify by column chromatography.
Step 5: Oxidation of the Methyl Group
-
Dissolve the methyl-indazole from Step 4 (1.0 eq) in a mixture of pyridine and water.
-
Heat the solution to 80-90 °C.
-
Add potassium permanganate (KMnO₄, 2-3 eq) portion-wise over several hours.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry under vacuum to afford the final product, this compound.
Application in Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful alternative to high-throughput screening (HTS) for identifying starting points for drug development.[11] The core principle is to screen low molecular weight compounds (fragments) that, despite having weak affinity, bind efficiently to the target protein.[12] The indazole scaffold is an exemplary privileged fragment, capable of forming crucial hydrogen bond donor-acceptor interactions with protein active sites, often mimicking the binding of native ligands or key residues.[2]
Caption: General workflow of Fragment-Based Drug Discovery (FBDD).
This compound is an ideal FBDD starting point for several reasons:
-
Dual-Functionality: It possesses two distinct and synthetically versatile handles. The carboxylic acid is readily modified via amide coupling, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6][11]
-
Vectorial Exploration: These two handles are positioned on opposite ends of the molecule, allowing chemists to "grow" the fragment in different directions to probe and occupy distinct sub-pockets within a protein's active site.[11]
-
Proven Bioactivity: The indazole core is a known pharmacophore in numerous approved drugs, particularly kinase inhibitors, de-risking its use from a toxicological and pharmacokinetic perspective.[2][3]
Table 2: Examples of Marketed Indazole-Containing Drugs
| Drug Name | Target(s) | Therapeutic Area |
| Axitinib | VEGFR, PDGFR | Oncology (Renal Cell Carcinoma) |
| Pazopanib | VEGFR, c-Kit | Oncology (Renal Cell Carcinoma, Sarcoma) |
| Niraparib | PARP Inhibitor | Oncology (Ovarian Cancer) |
| Granisetron | 5-HT3 Receptor Antagonist | Antiemetic |
| Benzydamine | NSAID | Anti-inflammatory |
Key Target Classes and Signaling Pathways
Derivatives of indazole fragments are most prominently associated with the inhibition of protein kinases. Kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by kinase inhibitors.
The MAPK/ERK pathway is a classic example of a kinase cascade often targeted in oncology. An indazole-based inhibitor, derived from a fragment like this compound, can be designed to bind to the ATP-binding site of kinases such as RAF or MEK, preventing their activation and halting the downstream signaling that leads to uncontrolled cell growth.
Experimental Protocols for Fragment Elaboration and Screening
Once a fragment hit is identified and its binding mode is confirmed (ideally by X-ray crystallography), the next step is to increase its potency and selectivity through synthetic chemistry.
Caption: Workflow for fragment elaboration and hit-to-lead development.
Protocol 1: Amide Coupling (Carboxylic Acid Modification)[6]
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a coupling agent, such as EDC (1.2 eq) and HOBt (1.2 eq).
-
Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (2-3 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Bromine Modification)
-
To a reaction vessel, add this compound (or its ester-protected form) (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).
-
Add a base, typically aqueous sodium carbonate (2M solution, 2-3 eq) or potassium phosphate (2-3 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude product via column chromatography. (Note: If the carboxylic acid was used directly, purification may involve an acidic workup to precipitate the product).
Protocol 3: Fragment Screening by Surface Plasmon Resonance (SPR)[13]
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling. A zymogen or inactive form of the protein can be immobilized on a reference channel to control for non-specific binding.
-
System Preparation: Equilibrate the system with a running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%) to match the fragment library solvent.
-
Fragment Screening: Inject the fragment library compounds, typically at a concentration of 100-200 µM, over the active and reference channels at a constant flow rate.
-
Data Acquisition: Monitor the change in response units (RU) over time. A binding event is detected as an increase in RU.
-
Hit Identification: Fragments that show a significant response on the active channel compared to the reference channel are identified as primary hits.
-
Affinity Determination: For confirmed hits, perform a dose-response experiment by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (Kᴅ).
Protocol 4: Co-crystallization for Structural Analysis[14]
-
Complex Formation: Prepare a solution of the purified target protein at a high concentration (e.g., 5-10 mg/mL). Add the fragment ligand in a 5- to 10-fold molar excess to ensure saturation of the binding site.
-
Crystallization Screening: Use a high-throughput crystallization screen (e.g., sitting-drop or hanging-drop vapor diffusion) to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives).
-
Crystal Optimization: Optimize initial crystal hits by refining the conditions to produce single, well-diffracting crystals of sufficient size.
-
X-ray Diffraction: Cryo-protect the crystal and expose it to a high-intensity X-ray beam at a synchrotron source.
-
Structure Solution: Collect the diffraction data and process it to determine the electron density map. The known protein structure is used as a model (molecular replacement) to solve the phase problem.
-
Model Building and Refinement: Build the fragment into the observed electron density in the protein's active site and refine the overall structure to obtain a high-resolution model of the protein-fragment complex.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its indazole core provides a proven biological scaffold, while its orthogonal functional handles offer unparalleled synthetic flexibility. For researchers in medicinal chemistry, this fragment represents a validated and highly tractable starting point for FBDD campaigns, particularly in the competitive and therapeutically vital area of kinase inhibitor development. As structure-based drug design continues to evolve, the rational application of well-designed fragments like this one will remain essential for the efficient discovery of the next generation of targeted medicines.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound [allbiopharm.com]
- 8. 6-Bromo-1H-indazole-4-carboxylic acid 97 885523-08-0 [sigmaaldrich.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
detailed synthesis protocol for 4-bromo-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-bromo-1H-indazole-6-carboxylic acid, a key building block in the development of various therapeutic agents. The described methodology is based on established chemical transformations for the synthesis of substituted indazoles, ensuring a reproducible and scalable process suitable for research and development applications.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including but not limited to kinase inhibition for cancer therapy, anti-inflammatory, and antiviral properties, have made them a focal point of medicinal chemistry research. The strategic placement of functional groups on the indazole scaffold allows for the fine-tuning of their biological targets and pharmacokinetic profiles. This compound, in particular, offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates. The bromo substituent can participate in various cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other derivatizations.
Data Presentation
The following table summarizes the key physicochemical and reaction data for the synthesis of this compound.
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 885523-43-3 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | >95% (Assessed by HPLC and NMR) |
| Starting Material | 4-Bromo-2-methyl-5-nitrobenzoic acid |
| Key Reagents | Tin(II) chloride dihydrate, Sodium nitrite, Hydrochloric acid |
| Solvents | Ethanol, Water |
| Reaction Temperature | 0°C to reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-70% |
Experimental Protocol
This protocol details a potential synthetic route to this compound, adapted from established procedures for the synthesis of substituted indazoles. The key transformation involves a reductive cyclization of a substituted o-nitro-toluene derivative.
Step 1: Reduction of the Nitro Group
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-methyl-5-nitrobenzoic acid (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino-benzoic acid derivative.
Step 2: Diazotization and Intramolecular Cyclization
-
Dissolve the crude amino-benzoic acid derivative from Step 1 in a mixture of water and concentrated hydrochloric acid at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0 and 5°C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 1-2 hours to facilitate the intramolecular cyclization.
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to afford the final product with high purity.
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Application Notes: A Step-by-Step Guide to Amide Coupling with 4-bromo-1H-indazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-bromo-1H-indazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds. Amide coupling, or amidation, is one of the most frequently utilized reactions in drug discovery, allowing for the covalent linkage of a carboxylic acid with a primary or secondary amine.[1] This process enables the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
This guide provides detailed protocols for the reliable and efficient synthesis of amides from this compound using two common and effective coupling methods.
General Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophilic species. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[1][2]
Common strategies involve the use of:
-
Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid. They are often used with additives like HOBt (1-Hydroxybenzotriazole) to form a reactive ester, which minimizes side reactions and reduces the risk of racemization.[3][4]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[1][3] They work by forming a highly activated ester.[1]
The choice of coupling reagent, base, and solvent is crucial for the success of the reaction and depends on the specific properties of the amine and carboxylic acid substrates.
Experimental Protocols
Two primary protocols are presented below. Protocol 1 utilizes HATU, a highly effective reagent suitable for a wide range of amines, including those that are less reactive. Protocol 2 employs the more traditional and cost-effective EDC/HOBt coupling system.
Protocol 1: High-Efficiency Amide Coupling using HATU
This method is recommended for its high yields, fast reaction times, and suitability for a broad scope of amines.[3]
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.0 - 1.2 eq)
-
HATU (1.0 - 1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (to achieve ~0.1 M concentration)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the acid, stirring until a clear solution is obtained.
-
Add the desired amine (1.0 - 1.2 eq) to the solution, followed by DIPEA (2.0 - 3.0 eq). Stir for 2-5 minutes.[3]
-
Add HATU (1.0 - 1.1 eq) to the mixture in one portion. Some protocols recommend pre-activating the acid by adding the base and HATU before the amine.[3]
-
Stir the reaction mixture at room temperature for 2-6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up A (Precipitation): If the product is an insoluble solid, pour the reaction mixture into water. Stir for 30 minutes to precipitate the product. Collect the solid by vacuum filtration. Wash the solid thoroughly with water, followed by a non-polar solvent like diethyl ether or hexanes to remove organic impurities. Dry the product under vacuum.[3]
-
Work-up B (Extraction): Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Protocol 2: Standard Amide Coupling using EDC/HOBt
This is a widely used and economical method, particularly effective for primary and more reactive secondary amines.[3]
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[3]
-
Dissolve the components in anhydrous DMF or DCM.
-
Add the base (TEA or DIPEA, 3.0 eq) to the mixture.[5]
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3] The acidic wash removes excess base and unreacted amine, while the basic wash removes HOBt and unreacted carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Amide Coupling Protocols
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None | HOBt |
| Base | DIPEA | DIPEA or TEA |
| Solvent | DMF, DCM, Acetonitrile[3] | DMF, DCM[3] |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours[3] | 12 - 24 hours[3] |
| Typical Yield | High | Good to High |
| Key Advantage | High efficiency, fast, good for hindered amines[3] | Cost-effective, widely used[3] |
Table 2: Representative Yields for Amide Coupling with Various Amines (Hypothetical Data)
| Entry | Amine | Coupling Method | Product | Yield (%) |
| 1 | Aniline | HATU, DIPEA, DMF | N-phenyl-4-bromo-1H-indazole-6-carboxamide | 88% |
| 2 | Benzylamine | EDC, HOBt, TEA, DCM | N-benzyl-4-bromo-1H-indazole-6-carboxamide | 82% |
| 3 | Morpholine | HATU, DIPEA, DMF | (4-bromo-1H-indazol-6-yl)(morpholino)methanone | 91% |
| 4 | (S)-(-)-α-Methylbenzylamine | EDC, HOBt, TEA, DCM | N-((S)-1-phenylethyl)-4-bromo-1H-indazole-6-carboxamide | 75% |
| 5 | 4-Fluoroaniline | HATU, DIPEA, DMF | N-(4-fluorophenyl)-4-bromo-1H-indazole-6-carboxamide | 85% |
Visualizations
Chemical Reaction Scheme
Caption: General scheme for amide coupling with this compound.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and purification of indazole amides.
References
Application Notes and Protocols for Suzuki Coupling of 4-bromo-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the indazole core. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-bromo-1H-indazole-6-carboxylic acid with various boronic acids. While specific conditions for this exact substrate are not extensively reported, the following protocols are based on established procedures for structurally similar bromo-indazole derivatives, including those bearing carboxylic acid functionalities.
Challenges with Carboxylic Acid Functionality
The presence of a carboxylic acid group on the indazole ring can present challenges in Suzuki coupling reactions. The acidic proton can react with the base, requiring the use of additional equivalents of base. Furthermore, the carboxylate anion can potentially coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1][2] Solubility of the starting material in common organic solvents may also be affected. To circumvent these issues, it is common practice to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction, followed by saponification to regenerate the carboxylic acid.[3] However, direct coupling on the free acid is also possible with careful optimization of reaction conditions.
Recommended Reaction Conditions
Based on analogous reactions with other bromo-indazole derivatives, a range of conditions can be successfully employed for the Suzuki coupling of this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Table 1: Summary of Typical Suzuki Coupling Conditions for Bromo-Indazole Derivatives
| Catalyst (mol%) | Ligand (if applicable) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Notes |
| Pd(dppf)Cl₂ (5-10%) | - | K₂CO₃ (2-3) | 1,2-Dimethoxyethane (DME) / H₂O | 80-100 | 2-12 | A robust and commonly used catalyst for heteroaryl couplings.[3][4] |
| Pd(PPh₃)₄ (5-10%) | - | Cs₂CO₃ (1.3-2) | 1,4-Dioxane / EtOH / H₂O | 100-140 | 4-16 | Effective for a broad range of substrates; cesium carbonate is a strong, soluble base.[5][6] |
| Pd(OAc)₂ (5%) | RuPhos (7.5%) | K₃PO₄ (2) | 1,4-Dioxane / H₂O | 100 | 12-24 | Buchwald-type ligand that can be effective for challenging couplings. |
| PdCl₂(dppf)·CH₂Cl₂ (5%) | - | K₂CO₃ (3) | 1,4-Dioxane / H₂O | Room Temp - 100 | 8-12 | Dichloromethane adduct of the common catalyst.[4] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or DME)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to ensure stirring, typically resulting in a 0.1-0.2 M solution of the limiting reagent.
-
Degassing: Seal the reaction vessel and degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05-0.10 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be heated using a standard heating mantle or in a microwave reactor for potentially shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate is present, it may be the desired product. In this case, it can be isolated by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether or hexanes), and dried.
-
Alternatively, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Note: The product's solubility may be pH-dependent due to the carboxylic acid. Acidifying the aqueous layer with 1M HCl may be necessary to protonate the carboxylate and facilitate extraction into the organic phase.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape).
Visualizing the Workflow
The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow for this reaction.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assay Using 4-bromo-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer. This has made protein kinases a primary focus for therapeutic intervention. The indazole scaffold is recognized in medicinal chemistry as a "privileged scaffold" due to its structural similarity to the purine core of ATP, allowing indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[1][2] 4-bromo-1H-indazole-6-carboxylic acid is a heterocyclic compound that serves as a key intermediate in the synthesis of more complex kinase inhibitors.[3][4] This document provides a detailed experimental protocol for evaluating the inhibitory activity of this compound against a panel of protein kinases using a luminescence-based kinase assay.
Data Presentation
The inhibitory potential of this compound was assessed against a selection of cancer-related protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, were determined using the ADP-Glo™ Kinase Assay. Staurosporine, a potent but non-selective kinase inhibitor, was used as a positive control for comparison.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (nM)[5] |
| Aurora Kinase A | 8.5 | 15 |
| VEGFR2 | 15.2 | 6 |
| FGFR1 | 22.7 | 20 |
| CDK2/cyclin A | > 100 | 3 |
| SRC | > 100 | 7 |
Table 1: Inhibitory activity of this compound against a panel of kinases. The presented data is hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol outlines a method to measure the inhibitory effect of this compound on the activity of a specific protein kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[5][6]
Materials and Reagents:
-
This compound
-
Target kinases (e.g., Aurora Kinase A, VEGFR2, FGFR1)
-
Kinase-specific peptide substrates
-
Adenosine 5'-triphosphate (ATP)
-
Staurosporine (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in Kinase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer. The optimal concentration of ATP should be at or near the Km for the specific kinase being tested.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each specific kinase.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.[2][5]
-
Incubate the plate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.[5][7]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Experimental Workflow
VEGFR Signaling Pathway
References
Application Notes and Protocols for the Preparation of 4-bromo-1H-indazole-6-carboxylic Acid Derivatives for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the synthesis of 4-bromo-1H-indazole-6-carboxylic acid, a key heterocyclic scaffold, and its subsequent derivatization to generate a library of compounds for biological evaluation. The protocols described herein are based on established synthetic transformations for indazole systems and are intended to guide researchers in the preparation of novel derivatives for screening in drug discovery programs, particularly in the area of oncology. Included are step-by-step procedures for the synthesis of the core indazole, its derivatization via amide coupling, and protocols for representative biological screening assays to evaluate the therapeutic potential of the synthesized compounds.
Introduction
Indazole-containing molecules are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous derivatives having been developed as potent therapeutic agents.[1][2] The indazole scaffold is a key pharmacophore in several FDA-approved drugs, particularly small-molecule kinase inhibitors used in oncology.[1][3] The unique structural and electronic properties of the indazole ring system allow for diverse interactions with biological targets.
This application note focuses on the this compound core. The bromine atom at the 4-position and the carboxylic acid at the 6-position serve as versatile synthetic handles for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR). The following protocols detail a plausible synthetic route to this core structure and its conversion into a library of amide derivatives, which are common analogs in drug discovery for improving pharmacological properties.[4]
Synthesis of this compound and Derivatives
The overall synthetic strategy involves a multi-step sequence starting from a commercially available substituted toluene. The key steps are benzylic bromination, substitution to introduce a nitrogen source, followed by oxidative cyclization to form the indazole ring, and subsequent functional group manipulations to yield the target carboxylic acid and its amide derivatives.
Synthetic Workflow
Caption: Proposed synthetic pathway for this compound and its amide derivatives.
Experimental Protocols
Protocol 2.2.1: Synthesis of this compound
This protocol is a plausible multi-step synthesis adapted from known transformations of related compounds.
Step 1: Synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid
-
To a stirred solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid, slowly add N-bromosuccinimide (1.1 eq) in portions at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-bromo-4-methyl-5-nitrobenzoic acid.
Step 2: Synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate
-
To a solution of 3-bromo-4-methyl-5-nitrobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.
Step 3: Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate
-
To a solution of methyl 3-bromo-4-methyl-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.
Step 4: Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate
-
Dissolve methyl 3-amino-5-bromo-4-methylbenzoate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the indazole ester.
Step 5: Synthesis of this compound
-
To a solution of methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq) in a mixture of methanol and water, add lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to afford this compound.
Protocol 2.2.2: General Procedure for the Synthesis of 4-bromo-1H-indazole-6-carboxamide Derivatives
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq), followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide derivative.
Data Presentation
The following tables summarize representative yields and characterization data for the synthesis of the core intermediate and a selection of its amide derivatives.
Table 1: Synthesis of this compound - Summary of Yields
| Step | Product Name | Starting Material | Yield (%) |
| 1 | 3-Bromo-4-methyl-5-nitrobenzoic acid | 4-Methyl-3-nitrobenzoic acid | 85-90 |
| 2 | Methyl 3-bromo-4-methyl-5-nitrobenzoate | 3-Bromo-4-methyl-5-nitrobenzoic acid | 90-95 |
| 3 | Methyl 3-amino-5-bromo-4-methylbenzoate | Methyl 3-bromo-4-methyl-5-nitrobenzoate | 75-85 |
| 4 | Methyl 4-bromo-1H-indazole-6-carboxylate | Methyl 3-amino-5-bromo-4-methylbenzoate | 50-60 |
| 5 | This compound | Methyl 4-bromo-1H-indazole-6-carboxylate | 90-98 |
Table 2: Characterization of Selected 4-bromo-1H-indazole-6-carboxamide Derivatives
| Compound ID | Amine Used | Molecular Formula | MW ( g/mol ) | Yield (%) | Melting Point (°C) |
| DA-01 | Benzylamine | C₁₅H₁₁BrN₄O | 343.18 | 78 | 210-212 |
| DA-02 | 4-Fluoroaniline | C₁₄H₈BrFN₄O | 347.14 | 82 | 235-237 |
| DA-03 | Piperidine | C₁₃H₁₃BrN₄O | 321.17 | 85 | 198-200 |
| DA-04 | Morpholine | C₁₂H₁₁BrN₄O₂ | 323.14 | 88 | 221-223 |
Biological Screening Protocols
Indazole derivatives have shown significant activity as inhibitors of various protein kinases involved in cancer cell signaling.[1][5] The following are representative protocols for initial biological screening of the synthesized compounds.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[6]
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Prepare a 1x kinase buffer from a concentrated stock solution.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase buffer.
-
In a 96-well plate, add the kinase enzyme and the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a specified period (e.g., 10-20 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a specific peptide) and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detect the kinase activity. For luminescence-based assays (e.g., ADP-Glo™), add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., a human cancer cell line such as HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37 °C in a humidified CO₂ incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Potential Signaling Pathways for Investigation
Based on the known biological activities of indazole derivatives, the synthesized compounds could potentially modulate key signaling pathways involved in cancer progression.[5][6]
Caption: Potential kinase signaling pathways targeted by indazole derivatives.
Further studies could involve Western blotting to analyze the phosphorylation status of key proteins in these pathways (e.g., VEGFR-2, EGFR, ERK, Akt) in cancer cells treated with the synthesized compounds. This would help to elucidate the mechanism of action of active compounds.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis and preliminary biological evaluation of novel this compound derivatives. This scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the field of oncology. The detailed methodologies are intended to facilitate the efficient generation and screening of compound libraries to identify lead candidates for further drug development.
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. 1H-Indazole-6-carboxylic acid, 4-bromo- synthesis - chemicalbook [chemicalbook.com]
- 4. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 4-bromo-1H-indazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-bromo-1H-indazole-6-carboxylic acid (C₈H₅BrN₂O₂) is a heterocyclic compound with a molecular weight of approximately 241.04 g/mol .[1][2] As an indazole derivative, it holds potential as a scaffold in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are critical for its application in research and development. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound.
Physicochemical Properties
A summary of the key identifiers for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 885523-43-3 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.04 | [1] |
Analytical Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The general workflow is outlined below.
Caption: General workflow for the characterization of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of related indazole derivatives.[3][4][5]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR of this compound.[4] Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[4]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. A greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[4]
-
-
Internal Standard: The solvent resonance is typically used as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).[4]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Mode: ESI can be run in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[4]
Protocol:
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.[4]
-
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
-
Data Presentation
The following tables summarize the expected quantitative data from the analytical characterization of this compound. Note: The NMR and IR data are predicted based on the analysis of similar compounds and general spectroscopic principles.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.0 | broad singlet | 1H | -COOH |
| Indazole N-H | ~13.5 | broad singlet | 1H | N-H |
| Aromatic H | 7.5 - 8.5 | multiplet | 2H | Ar-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl | ~167 | -COOH | ||
| Aromatic C | 110 - 145 | Ar-C | ||
| Aromatic C-Br | 95 - 110 | Ar-C-Br |
The broad signal of the carboxylic acid proton in ¹H NMR is characteristic and can be confirmed by D₂O exchange.[6]The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range in ¹³C NMR.[6]
Table 2: Mass Spectrometry Data
| Ionization Mode | Expected m/z | Ion | Notes |
| ESI (+) | 240.96, 242.96 | [M+H]⁺ | The characteristic 1:1 isotopic pattern for bromine should be observed.[4] |
| ESI (-) | 238.95, 240.95 | [M-H]⁻ | The characteristic 1:1 isotopic pattern for bromine should be observed. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1620-1580 | Medium-Weak | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=N aromatic ring stretch |
| 700-600 | Medium | C-Br stretch |
The IR spectrum of a carboxylic acid is characterized by a very broad O-H absorption and a strong carbonyl (C=O) absorption.[6]
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information to build a complete picture of the molecule's identity and purity.
Caption: Relationship between analytical techniques and the information they provide.
References
Application Note: A Scalable Protocol for the Synthesis of 4-bromo-1H-indazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-bromo-1H-indazole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Its rigid bicyclic structure and versatile functional groups make it an important scaffold for probing biological systems. The efficient and reproducible synthesis of this compound on a large scale is critical for advancing drug discovery programs. This application note provides a detailed, two-step protocol for the scaled-up synthesis of this compound, commencing with a plausible synthesis of the key intermediate, 4-bromo-1H-indazole-6-carbonitrile, followed by its robust hydrolysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the scalable synthesis of this compound.
Table 1: Synthesis of 4-bromo-1H-indazole-6-carbonitrile
| Parameter | Value | Molar Ratio |
| Starting Material | ||
| 2-amino-5-bromo-3-methylbenzonitrile | 100.0 g | 1.0 equiv |
| Reagents & Solvents | ||
| Acetic Acid | 500 mL | - |
| Sodium Nitrite (NaNO₂) | 36.1 g | 1.1 equiv |
| Water (for NaNO₂) | 100 mL | - |
| Reaction Conditions | ||
| Reaction Temperature | 0 - 5 °C | - |
| Reaction Time | 2 hours | - |
| Work-up & Purification | ||
| Saturated Sodium Bicarbonate | ~ 1 L | - |
| Ethyl Acetate (for extraction) | 3 x 500 mL | - |
| Heptane (for trituration) | 500 mL | - |
| Yield & Purity | ||
| Typical Yield | 85 - 92% | - |
| Purity Assessment | ¹H NMR, LC-MS | - |
Table 2: Hydrolysis to this compound
| Parameter | Value | Molar Ratio |
| Starting Material | ||
| 4-bromo-1H-indazole-6-carbonitrile | 100.0 g | 1.0 equiv |
| Reagents & Solvents | ||
| Ethanol (95%) | 500 mL | - |
| Sodium Hydroxide (NaOH) | 54.0 g | 3.0 equiv |
| Water (for NaOH) | 500 mL | - |
| Concentrated HCl (~12 M) | As needed for pH 2-3 | - |
| Reaction Conditions | ||
| Reaction Temperature | Reflux (~95 °C) | - |
| Reaction Time | 12 - 16 hours | - |
| Work-up & Purification | ||
| Water (for precipitation) | 1 L | - |
| Ethanol/Water (for recrystallization) | As needed | - |
| Yield & Purity | ||
| Typical Yield | 90 - 97% | - |
| Purity Assessment | ¹H NMR, LC-MS, HPLC | - |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The diazotization reaction involves the formation of a diazonium salt, which can be unstable; temperature control is critical.
Part 1: Synthesis of 4-bromo-1H-indazole-6-carbonitrile (Intermediate)
This protocol describes a robust method for the synthesis of the indazole ring system via a diazotization-cyclization reaction.
-
Reactor Setup: Equip a 2 L, three-necked, jacketed reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.
-
Charge Starting Material: Charge the reactor with 2-amino-5-bromo-3-methylbenzonitrile (100.0 g, 0.474 mol) and acetic acid (500 mL).
-
Cooling: Start stirring and cool the resulting slurry to 0 - 5 °C using a circulating chiller.
-
Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (36.1 g, 0.521 mol) in deionized water (100 mL).
-
Diazotization: Add the sodium nitrite solution dropwise to the reactor via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: Stir the reaction mixture at 0 - 5 °C for an additional 2 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Quenching: Slowly and carefully pour the reaction mixture into a separate 4 L beaker containing 1 L of ice-water slurry with stirring.
-
Neutralization & Extraction: Cautiously neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH reaches ~7-8. A precipitate will form. Extract the aqueous slurry with ethyl acetate (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (250 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Triturate the crude solid with cold heptane (500 mL), stir for 30 minutes, and collect the solid by vacuum filtration. Wash the filter cake with additional cold heptane (2 x 100 mL) and dry under vacuum at 40 °C to a constant weight. The product, 4-bromo-1H-indazole-6-carbonitrile, is obtained as an off-white to pale yellow solid.
Part 2: Hydrolysis to this compound (Final Product)
This protocol details the basic hydrolysis of the nitrile intermediate to the final carboxylic acid. This method is generally high-yielding and scalable.[1][2]
-
Reactor Setup: Equip a 3 L, three-necked, jacketed reactor with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Charge Reagents: Charge the reactor with 4-bromo-1H-indazole-6-carbonitrile (100.0 g, 0.450 mol), ethanol (500 mL), and a solution of sodium hydroxide (54.0 g, 1.35 mol) in water (500 mL).
-
Heating: Begin stirring and heat the mixture to reflux (approx. 95 °C).
-
Reaction: Maintain the reaction at reflux for 12-16 hours. The reaction can be monitored by TLC or LC-MS by taking aliquots, neutralizing them, and checking for the disappearance of the starting material.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation: Dilute the remaining aqueous solution with 1 L of deionized water. The sodium salt of the product should be fully dissolved.
-
Acidification: Cool the solution to 10-15 °C in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is 2-3. A thick white precipitate will form.
-
Isolation: Stir the slurry for 1 hour in the ice bath, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are of neutral pH.
-
Purification (Recrystallization): Transfer the crude solid to a suitable flask and recrystallize from an ethanol/water mixture to obtain high-purity this compound.
-
Drying: Dry the purified crystals under vacuum at 50-60 °C to a constant weight.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
References
Application of 4-bromo-1H-indazole-6-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1H-indazole-6-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, primarily as a scaffold for the development of potent kinase inhibitors for cancer therapy.[1] Its rigid bicyclic structure provides a solid framework for the strategic placement of functional groups to achieve high affinity and selectivity for various enzyme targets. The bromine atom at the 4-position and the carboxylic acid at the 6-position serve as convenient synthetic handles for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This document provides an overview of its application, quantitative data on its derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been extensively explored as inhibitors of several key protein kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Polo-like Kinase 4 (PLK4).
Anticancer Activity as Kinase Inhibitors
The indazole core is a privileged structure in the design of kinase inhibitors. By modifying the carboxylic acid group, typically by forming amide derivatives, researchers have successfully developed compounds with significant anti-proliferative activity against a range of cancer cell lines.
Data Presentation: Quantitative Analysis of Derivatives
The following tables summarize the in vitro biological activities of various derivatives of this compound.
Table 1: Anticancer Activity of 4-bromo-1H-indazole-6-carboxamide Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [1] |
| Derivative B | MCF-7 (Breast Cancer) | 43.4 | [1] |
| Derivative C | MDA-MB-231 (Breast Cancer) | 35.9 | [1] |
| Derivative D | K562 (Chronic Myeloid Leukemia) | 5.15 | [2] |
| Derivative E | PC-3 (Prostate Cancer) | 15.48 ± 1.33 | [2] |
| Derivative F | Hep-G2 (Hepatoma) | 12.67 ± 1.31 | [2] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Indazole-FGFR-1 | FGFR1 | 15.0 | [3] |
| Indazole-FGFR-2 | FGFR1 | 2.9 | [3] |
| Indazole-PLK4-1 | PLK4 | < 0.1 | [4] |
| Indazole-PLK4-2 | PLK4 | 0.9 | [5] |
| Axitinib (Indazole-based) | PLK4 | 4.2 (Ki) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on common methods for indazole formation.
Step 1: Bromination of 2-methyl-3-nitrobenzoic acid
-
Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid.
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-bromo-2-methyl-3-nitrobenzoic acid.
Step 2: Reductive Cyclization to form this compound
-
Suspend 4-bromo-2-methyl-3-nitrobenzoic acid (1.0 eq) in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
Filter the mixture to remove tin salts.
-
Acidify the filtrate to pH ~3-4 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford this compound.
Protocol 2: Synthesis of 4-bromo-1H-indazole-6-carboxamide Derivatives
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Step 2: Amide Bond Formation
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: In vitro Kinase Inhibition Assay (General)
-
Prepare a solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a microplate, add the kinase, the appropriate substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Protocol 4: Cell Proliferation Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Indazole derivatives can inhibit the ATP-binding site of VEGFR-2, thereby blocking its downstream signaling cascade.
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and survival. Indazole-based inhibitors have shown efficacy in blocking FGFR signaling.[2][3][7][8][9][10]
Caption: Inhibition of the FGFR signaling pathway by an indazole derivative.
PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Indazole derivatives have emerged as potent inhibitors of PLK4, leading to mitotic defects and apoptosis in cancer cells.[4][5][6][8]
Caption: Inhibition of PLK4 function by an indazole derivative leading to apoptosis.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry for the development of novel anticancer agents. Its derivatives have demonstrated potent inhibitory activity against several clinically relevant kinases, highlighting its potential for the generation of new therapeutic candidates. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the SAR of this scaffold is warranted to develop next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 2. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 4-bromo-1H-indazole-6-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for a research project designed to investigate the therapeutic potential of 4-bromo-1H-indazole-6-carboxylic acid as an anti-cancer agent. The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting protein kinases.[1][2] This document outlines a systematic approach, from initial biochemical screening to cellular mechanism of action studies, to evaluate this compound and its derivatives as potential kinase inhibitors.
Rationale and Hypothesis
Indazole-containing compounds have demonstrated significant efficacy as inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1][3] The structural motif of this compound presents a key starting point for derivatization to enhance potency and selectivity against oncogenic kinases. The bromine atom offers a site for cross-coupling reactions to explore different chemical spaces, while the carboxylic acid can be modified to optimize pharmacokinetic and pharmacodynamic properties.[4]
Hypothesis: this compound and its rationally designed derivatives will exhibit inhibitory activity against a panel of cancer-relevant protein kinases, leading to reduced viability of cancer cells and inhibition of pro-tumorigenic signaling pathways.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [5] |
| Molecular Weight | 241.04 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | Not available. A related compound, 6-bromo-1H-indazole-4-carboxylic acid, has a melting point of 293-298 °C.[6] | |
| Solubility | Solubility in DMSO and aqueous buffers has not been definitively reported and should be determined experimentally. For initial studies, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). |
Compound Preparation and Storage:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cellular assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.
Experimental Design and Workflow
The proposed research project follows a logical progression from broad initial screening to more focused mechanistic studies.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.
Recommended Kinase Panel: A broad screening panel is recommended for the initial assessment. Based on the activities of other indazole derivatives, this panel should include, but not be limited to:
-
Tyrosine Kinases: EGFR, VEGFR2, FGFR, PDGFR
-
Serine/Threonine Kinases: CDKs (e.g., CDK2/Cyclin A), MAPKs (e.g., MEK1, ERK2, p38α), AKT1
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for a generic kinase and should be optimized for each specific enzyme.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 1 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).
-
Add 2 µL of the specific kinase in the appropriate kinase reaction buffer.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase-specific substrate and ATP (at the Kₘ concentration for each kinase).
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of various cancer cell lines.
Recommended Cell Lines:
-
MAPK Pathway-Mutant Lines: A375 (BRAF V600E), Colo205 (BRAF V600E), HCT116 (KRAS G13D)[7]
-
Receptor Tyrosine Kinase-Driven Lines: A431 (EGFR overexpression), NCI-H460 (FGFR amplified)
-
Other relevant lines: MCF-7 (breast cancer), PC-3 (prostate cancer), U-87 MG (glioblastoma)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Determine the IC₅₀ value using a non-linear regression curve fit.
Western Blot Analysis of MAPK Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway in a sensitive cancer cell line.
Protocol:
-
Cell Treatment and Lysis:
-
Seed a sensitive cancer cell line (e.g., A375) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around its IC₅₀ value for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of MEK, ERK, and p38. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands. Normalize the phosphorylated protein levels to the total protein levels for each respective kinase.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR | TBD |
| VEGFR2 | TBD |
| CDK2/Cyclin A | TBD |
| MEK1 | TBD |
| ERK2 | TBD |
| p38α | TBD |
| AKT1 | TBD |
| TBD: To be determined |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | Key Mutations | IC₅₀ (µM) |
| A375 | Melanoma | BRAF V600E | TBD |
| Colo205 | Colorectal | BRAF V600E | TBD |
| HCT116 | Colorectal | KRAS G13D | TBD |
| A431 | Epidermoid | EGFR overexpression | TBD |
| NCI-H460 | Lung | FGFR amplified | TBD |
| MCF-7 | Breast | ER-positive | TBD |
| PC-3 | Prostate | Androgen-independent | TBD |
| U-87 MG | Glioblastoma | PTEN mutant | TBD |
| TBD: To be determined |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1H-indazole-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 4-bromo-1H-indazole-6-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common and effective synthetic strategy involves a two-step process. The first step is the diazotization of 3-bromo-5-methylaniline, followed by an intramolecular cyclization to form 4-bromo-6-methyl-1H-indazole. The second step is the oxidation of the methyl group at the C6 position to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
Q2: What are the most critical parameters to control during the diazotization and cyclization step?
A2: Temperature control is paramount. Diazonium salts are often unstable at higher temperatures and can decompose, leading to a lower yield and the formation of byproducts. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization reaction. The pH of the reaction medium is also a critical factor to ensure the stability of the diazonium salt and facilitate the subsequent cyclization.
Q3: I am observing significant gas evolution during the diazotization step. Is this normal?
A3: Vigorous gas evolution, likely nitrogen (N₂), is a sign of diazonium salt decomposition. This is often caused by an increase in temperature or inappropriate pH levels. To mitigate this, ensure your reaction is adequately cooled, and the addition of the sodium nitrite solution is slow and controlled to prevent localized heating.
Q4: How can I effectively remove the manganese dioxide (MnO₂) byproduct from the oxidation step?
A4: The removal of the fine brown precipitate of MnO₂ can be challenging. A common method is to quench the reaction with a reducing agent like sodium bisulfite or oxalic acid, which will dissolve the MnO₂. Subsequent filtration and extraction will then separate the product from the manganese salts. Alternatively, adding a sequestering agent like sodium hexametaphosphate during the workup can help to keep the manganese species in solution.
Q5: What are suitable solvents for the recrystallization of the final product?
A5: The choice of solvent for recrystallization will depend on the impurity profile of your crude product. Common solvents for recrystallizing indazole carboxylic acids include ethanol, methanol, acetic acid, or a mixture of an organic solvent (like ethyl acetate or dioxane) and water. It is recommended to perform a small-scale solvent screen to identify the optimal conditions for your specific batch.
Troubleshooting Guides
Problem Area 1: Low Yield in the Diazotization and Cyclization to 4-bromo-6-methyl-1H-indazole
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting aniline | - Incomplete diazotization. - Diazonium salt decomposition. | - Ensure stoichiometric amounts of sodium nitrite and acid are used. - Maintain a reaction temperature of 0-5 °C. - Add the sodium nitrite solution slowly and sub-surface if possible. |
| Formation of dark, tarry byproducts | - Reaction temperature too high. - Uncontrolled addition of reagents. - Side reactions of the diazonium salt. | - Use a reliable cooling bath (ice-salt or cryocooler). - Ensure efficient stirring. - Add reagents dropwise. |
| Product is an inseparable mixture | - Incomplete cyclization or formation of isomers (less likely for this substrate). | - Ensure sufficient reaction time for the cyclization step after diazotization. - Verify the structure of your starting material. |
Problem Area 2: Low Yield or Incomplete Oxidation of 4-bromo-6-methyl-1H-indazole
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Starting material remains after reaction | - Insufficient oxidizing agent. - Low reaction temperature or short reaction time. | - Increase the molar equivalents of KMnO₄. - Increase the reaction temperature (e.g., to 80-90 °C) and/or prolong the reaction time. Monitor by TLC. |
| Formation of multiple, unidentified byproducts | - Over-oxidation and ring cleavage. - Reaction temperature is too high. | - Carefully control the reaction temperature. - Consider a milder oxidizing agent or a two-phase system to control the reaction rate. |
| Product is difficult to isolate from MnO₂ sludge | - Fine particulate nature of MnO₂. | - After the reaction, add sodium bisulfite or oxalic acid to the cooled mixture until the brown precipitate dissolves. - Consider adding sodium hexametaphosphate to the aqueous phase during workup to sequester manganese ions. |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-6-methyl-1H-indazole
-
Dissolution of Aniline: Dissolve 3-bromo-5-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the cooled aniline solution while maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours to facilitate the cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product, wash it with cold water, and dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Oxidation to this compound
-
Reaction Setup: Suspend 4-bromo-6-methyl-1H-indazole (1.0 eq) in a mixture of water and a co-solvent like pyridine or tert-butanol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Addition of Oxidant: Heat the mixture to 80-90 °C. Add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over 1-2 hours, ensuring the temperature does not exceed 100 °C. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: Continue heating the mixture until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Isolation: Acidify the solution with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid product will precipitate.
-
Purification: Filter the white solid, wash it thoroughly with water, and dry it under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
common side reactions in the synthesis of 4-bromo-1H-indazole-6-carboxylic acid and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of 4-bromo-1H-indazole-6-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Formation of Multiple Isomers during Electrophilic Aromatic Substitution (Nitration/Bromination)
Question: During the nitration or bromination of the aromatic precursor, I am observing the formation of multiple isomers, leading to a complex product mixture and difficult purification. How can I improve the regioselectivity of these steps?
Answer: The formation of multiple isomers during electrophilic aromatic substitution is a common challenge. The regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. To minimize the formation of undesired isomers, consider the following:
-
Reaction Temperature: Maintain strict temperature control. Nitration reactions, in particular, can produce more of the ortho isomer if the temperature is not kept low.[1] It is recommended to perform the reaction at or below 0-5°C to enhance the formation of the desired meta-product.[2]
-
Order of Reactions: The sequence of substitution reactions is critical. Plan your synthetic route to take advantage of the directing effects of the substituents. For instance, a carboxyl group is a meta-director, while a methyl group is an ortho-, para-director.
-
Choice of Reagents: For bromination, using N-bromosuccinimide (NBS) with a suitable catalyst can sometimes offer better regioselectivity compared to liquid bromine and a Lewis acid.
Issue 2: Incomplete Reduction of the Nitro Group and Formation of Byproducts
Question: The reduction of the nitro group in my synthetic intermediate is sluggish, and I am isolating byproducts such as hydroxylamines or azo compounds. What are the optimal conditions for a clean reduction to the amine?
Answer: Incomplete reduction or the formation of dimeric byproducts like azo and azoxy compounds are known side reactions in the reduction of nitroarenes.[3][4] To achieve a clean and complete conversion to the corresponding aniline, the following strategies are recommended:
-
Choice of Reducing Agent: While various reagents can effect this transformation, activated iron in acidic media (Béchamp reduction) is a classic and effective method.[5] Other reliable systems include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel.[3] A combination of NaBH4 and a nickel salt like NiCl2·6H2O in an aqueous solvent system has also been shown to be rapid and efficient.[6]
-
Reaction Conditions: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). The pH of the reaction medium can also influence the product distribution. For instance, some reduction pathways that lead to azo compounds are favored in alkaline conditions.[4]
-
Work-up Procedure: A proper work-up is crucial to isolate the desired amine and remove any unreacted starting material or byproducts.
Issue 3: Low Yield and Byproduct Formation during Indazole Ring Closure
Question: The final diazotization and cyclization step to form the indazole ring is giving a low yield of my target this compound, and I am observing the formation of phenolic byproducts. How can I optimize this step?
Answer: The formation of the indazole ring via diazotization of an ortho-amino-substituted benzoic acid is a sensitive reaction. Low yields are often due to the instability of the diazonium salt intermediate.
-
Strict Temperature Control: The diazotization reaction must be carried out at a low temperature, typically between 0-5°C.[7] If the temperature rises, the diazonium salt can decompose and react with water to form a phenol, releasing nitrogen gas.[7]
-
In Situ Reaction: It is often best to generate the diazonium salt in situ and proceed with the cyclization without isolating the intermediate.
-
pH Control: The pH of the reaction medium is critical. The diazotization is carried out in a strong acidic medium, but the subsequent cyclization step may have different optimal pH requirements.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound, and what are the expected side reactions at each step?
A1: A common synthetic approach starts from a substituted toluene. A plausible multi-step synthesis is outlined below, along with potential side reactions for each step:
-
Nitration of a substituted toluene/benzoic acid:
-
Bromination of the aromatic ring:
-
Side Reactions: Formation of dibrominated or polybrominated products.[11] Lack of regioselectivity leading to a mixture of isomers.
-
-
Oxidation of the methyl group to a carboxylic acid:
-
Side Reactions: Incomplete oxidation, leading to the corresponding aldehyde or alcohol. Over-oxidation and ring cleavage under harsh conditions.
-
-
Reduction of the nitro group to an amine:
-
Diazotization and intramolecular cyclization to form the indazole ring:
-
Side Reactions: Decomposition of the diazonium salt to form phenolic impurities if the temperature is not maintained at 0-5°C.[7] Azo coupling if a suitable coupling partner is present.
-
Q2: How can I purify the final this compound product from the common impurities?
A2: Purification of the final product can typically be achieved through recrystallization. The choice of solvent is crucial and should be determined through small-scale solvent screening. A good solvent will dissolve the compound when hot but have low solubility for it when cold, while the impurities remain in the mother liquor. Common solvents for recrystallization of indazole derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), and aqueous mixtures. If significant amounts of isomeric impurities are present, column chromatography may be necessary prior to final recrystallization.
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Yes, several steps in this synthesis involve hazardous reagents and reactions.
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and the reaction is exothermic. Always add the acid slowly and with cooling in a fume hood.[2]
-
Bromination: Liquid bromine is highly toxic, corrosive, and volatile. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Diazotization: Diazonium salts can be explosive in a dry, solid state. It is crucial to keep them in solution and at low temperatures.
Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Summary of Potential Side Reactions and Prevention Strategies
| Synthetic Step | Potential Side Reaction | Prevention/Minimization Strategy |
| Nitration | Over-nitration (e.g., dinitro compounds) | Use a slight molar excess of the nitrating agent; maintain low temperatures (0-5°C); monitor reaction progress and quench promptly.[2] |
| Formation of ortho/para isomers | Strict temperature control (0-5°C) to favor meta-directing effect of the carboxyl group.[1] | |
| Bromination | Polybromination | Use of a controlled stoichiometry of the brominating agent. |
| Isomer formation | Strategic choice of starting material and reaction conditions to control regioselectivity. | |
| Nitro Group Reduction | Incomplete reduction (hydroxylamines) | Ensure sufficient reducing agent and reaction time; monitor by TLC. |
| Azo/Azoxy compound formation | Choice of neutral or acidic reduction conditions; avoid strongly basic conditions.[3][4] | |
| Diazotization/Cyclization | Phenol formation | Maintain reaction temperature strictly between 0-5°C to prevent diazonium salt decomposition.[7] |
| Azo coupling | Avoid the presence of activated aromatic compounds that can act as coupling partners. |
Experimental Protocols
A detailed experimental protocol for a key step in a related synthesis is provided below for reference.
Protocol: Nitration of Benzoic Acid
This protocol is for the nitration of benzoic acid and serves as an illustrative example. The specific conditions for a substituted benzoic acid in the synthesis of this compound may need to be optimized.
-
Preparation of the Nitrating Mixture: In a flask, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid while cooling the mixture in an ice-salt bath to maintain a temperature of 0°C or less.[1]
-
Reaction Setup: In a separate reaction vessel, dissolve the starting benzoic acid derivative in concentrated sulfuric acid, ensuring the temperature is kept below 0°C.[1]
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative. The temperature of the reaction mixture should be carefully monitored and maintained below 5°C throughout the addition.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the crude nitrobenzoic acid derivative.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the purified product.
Mandatory Visualization
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. fvs.com.py [fvs.com.py]
- 9. testbook.com [testbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
Technical Support Center: Suzuki Coupling with Bromo-indazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with bromo-indazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low to no yield in my Suzuki coupling reaction with a bromo-indazole. What are the common causes and how can I address them?
Low or no yield is a frequent challenge in Suzuki couplings involving heteroaromatic compounds like indazoles. Several factors can contribute to this issue:
-
Inactive Catalyst: The Pd(0) active species is crucial for the catalytic cycle. If it's not generated in situ or has decomposed, the reaction will not proceed.
-
Solution: Use a high-purity palladium source and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust pre-catalyst. Ensure your solvent and reaction mixture are thoroughly degassed to prevent oxidation of the active catalyst.[1]
-
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.
-
N-H Interference (for unprotected indazoles): The acidic proton on the indazole ring can interfere with the catalytic cycle or react with the base.[1]
-
Solution: While many protocols exist for unprotected indazoles, protecting the indazole nitrogen with a group like Boc (tert-butoxycarbonyl) can sometimes improve yields, although deprotection may occur under certain basic conditions.[3][4] Alternatively, using specific ligands like SPhos or XPhos has been shown to be effective for unprotected nitrogen-rich heterocycles.[5]
-
Q2: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[1]
-
Solution:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[1]
-
Use a Pd(0) Source: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[1]
-
Temperature Control: Homocoupling can be more prevalent at higher temperatures. Try running the reaction at the lowest effective temperature.[1]
-
Q3: I am observing dehalogenation of my bromo-indazole, resulting in the formation of the corresponding indazole. What causes this and how can I prevent it?
Dehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when the organopalladium intermediate reacts with a proton source before transmetalation.[1]
-
Solution:
-
Anhydrous Conditions: Use anhydrous and thoroughly degassed solvents and reagents to minimize the presence of water, which is a common proton source.[1]
-
Choice of Base: Use an anhydrous base. Some bases can be hydrated or generate water in situ, contributing to dehalogenation.[1]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation.
-
Q4: Does the position of the bromine atom on the indazole ring affect the reaction conditions?
Yes, the reactivity of the bromo-indazole can be influenced by the position of the bromine atom and other substituents on the ring. For instance, the electronic and steric environment of a 3-bromo-indazole will differ from that of a 5-bromo, 6-bromo, or 7-bromo-indazole, potentially requiring different optimal conditions. It is always recommended to perform a small-scale screen of conditions for your specific substrate.
Q5: Should I protect the indazole N-H?
The necessity of N-protection is a subject of debate and depends on the specific substrate and reaction conditions.
-
Arguments for Protection: The acidic N-H can lead to side reactions and catalyst inhibition.[1] Protection can sometimes lead to cleaner reactions and higher yields. The Boc group is a common choice, though it can be cleaved under some Suzuki conditions.[3][4]
-
Arguments Against Protection: Many successful Suzuki couplings have been reported with unprotected bromo-indazoles, avoiding the extra steps of protection and deprotection.[2][5] Specific ligand systems, such as those employing bulky biarylphosphines (e.g., SPhos, XPhos), have been developed to effectively couple unprotected nitrogen-rich heterocycles.[5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature to guide your optimization efforts.
Table 1: Optimization of Suzuki Coupling for N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid [2]
| Entry | Catalyst (10 mol%) | Base (2 equiv.) | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux / 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | Reflux / 48 | 0 |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | DMF | Reflux / 48 | Traces |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Reflux / 48 | Traces |
| 5 | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 140 (MW) / 2 | 11 |
| 6 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Reflux / 2 | 0 |
| 7 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH (3/1) | Reflux / 48 | Traces |
| 8 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O (3/1.5/0.5) | 140 (Sealed Tube) / 4 | 70 |
| 9 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O (3/1.5/0.5) | 140 (MW) / 2 | 70 |
Table 2: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid [6]
| Entry | Pd Catalyst | Reaction Time | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 h | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 h | 33 |
| 3 | Pd(PCy₃)₂ | 4 h | 45 |
| 4 | Pd(dppf)Cl₂ | 2 h | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-indazole
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Bromo-indazole (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or sealed tube, combine the bromo-indazole, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of 4-bromo-1H-indazole-6-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of 4-bromo-1H-indazole-6-carboxylic acid for reliable results in biological assays.
Troubleshooting Guide
Issue: Precipitate observed in the assay well after adding the compound.
This is a common issue for poorly soluble compounds when a concentrated stock solution (often in 100% DMSO) is diluted into an aqueous assay buffer.[1]
Step 1: Visual Inspection and Confirmation
-
Action: Visually inspect the wells under a microscope to confirm the presence of precipitate.
-
Rationale: Differentiates between compound precipitation and other issues like cell debris or microbial contamination.
Step 2: Determine if it is the Substrate or Product Precipitating
-
Action: Run two control experiments: one without the enzyme (substrate only) and one without the substrate (enzyme only).[2]
-
Rationale: If precipitation occurs in the "substrate only" well, the issue is with the starting compound's solubility. If it only appears over time in the presence of the enzyme, the product of the reaction may be insoluble.[2]
Step 3: Review Compound Concentration and Solvent Final Concentration
-
Action: Check the final concentration of this compound and the final percentage of the organic solvent (e.g., DMSO) in the assay.
-
Rationale: The final concentration of the compound may exceed its aqueous solubility limit. While a clear stock in 100% DMSO is a good start, it doesn't guarantee solubility upon dilution.[1] It is recommended to keep the final DMSO concentration between 0.5% and 1% to avoid solvent effects on the biological system and minimize precipitation.[1]
Step 4: Solubility Enhancement Strategies
-
Action: If the compound's solubility is the issue, proceed with the optimization strategies outlined in the FAQs and Experimental Protocols sections below. This may include pH adjustment, the use of co-solvents, or preparing a salt form of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A: Due to its chemical structure, this compound is expected to have low aqueous solubility. A common starting point for creating a stock solution is to use an aprotic polar solvent like Dimethyl Sulfoxide (DMSO).
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A: This is a common challenge known as kinetic solubility.[1] The drastic change in solvent polarity causes the compound to crash out of solution.[1] Here are some strategies to address this:
-
Lower the final compound concentration: Determine the maximum soluble concentration in your assay buffer by performing a serial dilution.[1]
-
Optimize the final DMSO concentration: While keeping it low (ideally ≤1%), a slight increase might improve solubility. However, always run a vehicle control to check for solvent toxicity or off-target effects.[1]
-
Modify the assay buffer: Adjusting the pH or adding co-solvents can significantly improve solubility.[]
Q3: How does pH affect the solubility of this compound?
A: this compound is an acidic compound due to its carboxylic acid group. Therefore, its solubility is pH-dependent.[4] In solutions with a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.[5][6] Conversely, in acidic solutions (pH < pKa), it will be in its less soluble, neutral form.[5][7] Therefore, increasing the pH of the assay buffer can enhance its solubility.[6][8]
Q4: What co-solvents can I use to improve solubility?
A: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9][10] Commonly used co-solvents in biological assays include:
It is crucial to test the tolerance of your specific assay to these solvents, as they can affect enzyme activity or cell viability.
Q5: Would creating a salt form of the compound be beneficial?
A: Yes, forming a salt of an ionizable drug is a common and effective strategy to increase aqueous solubility.[13] For a carboxylic acid like this compound, creating a sodium or potassium salt by reacting it with a suitable base would likely improve its solubility and dissolution rate.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | 0.2 |
| DMSO | 25 | > 50 |
| Ethanol | 25 | 5 |
| PEG 400 | 25 | 15 |
Table 2: Hypothetical pH-Dependent Aqueous Solubility
| pH | Temperature (°C) | Solubility (mg/mL) |
| 5.0 | 25 | 0.05 |
| 6.0 | 25 | 0.1 |
| 7.0 | 25 | 0.18 |
| 7.4 | 25 | 0.2 |
| 8.0 | 25 | 1.5 |
| 9.0 | 25 | 10 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: pH Adjustment to Enhance Solubility
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration.
-
Mix well and visually inspect for any precipitation immediately and after a 30-minute incubation at the assay temperature.
-
Select the lowest pH that maintains the compound in solution for your experiments.
Protocol 3: Using Co-solvents to Enhance Solubility
-
Prepare your assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% PEG 400).
-
Add your compound (from a DMSO stock) to each co-solvent buffer formulation to the final desired concentration.
-
Vortex and observe for solubility.
-
Important: Run parallel controls to determine the effect of the co-solvent on your biological assay (e.g., enzyme activity, cell viability). Choose the highest concentration of co-solvent that does not significantly interfere with your assay.[2]
Protocol 4: Preparation of a Sodium Salt
-
Dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., ethanol).
-
Add 1 equivalent of sodium hydroxide (as a solution in water or ethanol) dropwise while stirring.
-
Stir the reaction at room temperature for a specified time (e.g., 1-2 hours).
-
The sodium salt may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
-
Wash the resulting solid with a non-polar solvent (e.g., ether) to remove any unreacted starting material and dry it thoroughly.
-
The resulting salt can then be dissolved in an aqueous buffer for use in assays.
Visualizations
Caption: Workflow for optimizing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. reddit.com [reddit.com]
- 7. fiveable.me [fiveable.me]
- 8. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. bepls.com [bepls.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-bromo-1H-indazole-6-carboxylic acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-bromo-1H-indazole-6-carboxylic acid and need to purify it via recrystallization. Here you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative data to ensure a successful purification process.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide will help you diagnose and solve the most frequent problems.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used: The solution is not supersaturated. 2. The compound is very pure: Nucleation is slow. 3. Cooling is too slow or too fast. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. |
| The compound "oils out" (forms a liquid instead of solid crystals) | 1. The solution is cooling too quickly: The compound is coming out of the solution above its melting point. 2. The compound is significantly impure: Impurities can lower the melting point of the mixture. 3. Inappropriate solvent choice. | 1. Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Insulating the flask can help. 2. Consider a pre-purification step, such as column chromatography, if the starting material is of low purity. 3. Re-evaluate the solvent system. A solvent with a lower boiling point might be necessary. |
| Low recovery of purified crystals | 1. Too much solvent was used: A significant amount of the compound remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. | 1. Concentrate the mother liquor and cool it again to recover more product. Note that this second crop may be less pure. 2. Use a pre-heated funnel for hot filtration and use a slight excess of hot solvent, then evaporate to the point of saturation. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Poor purity of the final product | 1. The solution cooled too quickly: Impurities were trapped within the crystal lattice. 2. Incomplete removal of the mother liquor. | 1. Ensure a slow cooling rate to allow for the formation of well-ordered crystals. 2. Ensure the crystals are washed thoroughly with a small amount of ice-cold solvent during filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: While specific solubility data is not widely published, polar protic solvents are generally good candidates for indazole carboxylic acids. We recommend screening solvents such as methanol, ethanol, acetic acid, and water , or binary mixtures thereof. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: How do I perform a solvent screening experiment?
A2: Place a small amount (e.g., 20-30 mg) of your crude this compound in a test tube. Add a small amount of the solvent to be tested and observe the solubility at room temperature. If it is insoluble, heat the mixture and observe if it dissolves. A good solvent will show low solubility at room temperature and high solubility upon heating.
Q3: My compound is soluble in most solvents at room temperature. What should I do?
A3: If your compound is highly soluble in a particular solvent at room temperature, that solvent is not suitable for single-solvent recrystallization. You can try a binary solvent system. Dissolve your compound in a small amount of the "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
Q4: Can I use a rotary evaporator to remove excess solvent?
A4: Yes, a rotary evaporator is an efficient way to remove excess solvent and bring your solution to the point of saturation before cooling to induce crystallization.
Illustrative Quantitative Data
The following table provides an example of what to expect in terms of solvent volumes and potential recovery for a generic bromo-indazole carboxylic acid. Actual values for this compound will need to be determined experimentally.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Typical Recovery Yield | Purity Improvement (Initial > Final) |
| Ethanol | Low | Moderate to High | 70-85% | 95% > 99% |
| Methanol | Low | High | 65-80% | 95% > 99% |
| Acetic Acid/Water | Moderate | High | 75-90% | 94% > 98.5% |
| Ethyl Acetate | Very Low | Low to Moderate | 50-70% | 96% > 99% |
Note: This data is illustrative and based on the general properties of similar compounds.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound. The choice of solvent should be determined by preliminary screening experiments.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Solvent Addition: Continue to add the hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and filter flask. Quickly filter the hot solution by gravity to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common issues in recrystallization.
Technical Support Center: N-Alkylation of Bromo-Indazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of bromo-indazole derivatives.
Troubleshooting Guide
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Question: My N-alkylation of a bromo-indazole is yielding a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer: The formation of both N1 and N2 alkylated products is a common challenge in the chemistry of indazoles.[1][2] The regioselectivity is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions, which can be manipulated to favor one isomer over the other.[3][4]
Troubleshooting Steps:
-
Choice of Base and Solvent: This is often the most critical factor.
-
For Preferential N1-Alkylation (Thermodynamic Control): The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a robust system for favoring the thermodynamically more stable N1-alkylated product.[1][3][4] This is particularly effective for indazoles with C3-substituents like carboxymethyl, tert-butyl, and acetyl groups, often achieving >99% N1 selectivity.[1][4]
-
For Preferential N2-Alkylation (Kinetic Control):
-
The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) in THF often shows a preference for the N2 isomer.[3]
-
Employing substrates with bulky substituents at the C7 position can sterically hinder the N1 position, thus directing alkylation to the N2 position.[1][3][4] For example, indazoles with a C7-NO2 or C7-CO2Me group show excellent N2 regioselectivity.[1][2][3]
-
Certain acid-catalyzed conditions using alkyl 2,2,2-trichloroacetimidates can also provide high N2 selectivity.[5]
-
-
-
Nature of the Alkylating Agent: The electrophile can influence the N1/N2 ratio. While primary alkyl halides are common, using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the more stable N1-substituted product.[3][6]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product (often N2). Conversely, allowing the reaction to reach thermodynamic equilibrium, sometimes at higher temperatures, can favor the more stable N1 isomer.
Issue 2: Low Conversion or No Reaction
Question: I am observing low conversion of my bromo-indazole starting material in an N-alkylation reaction. What are the potential causes?
Answer: Low conversion can stem from several factors, including inactive reagents, suboptimal reaction conditions, or issues with the substrate itself.
Troubleshooting Steps:
-
Reagent Quality:
-
Base Activity: Ensure the base is not old or deactivated. For example, NaH should be a fresh dispersion and handled under an inert atmosphere.
-
Solvent Anhydrousness: The presence of water can quench the base and the indazolide anion. Ensure you are using anhydrous solvents.
-
-
Reaction Temperature and Time: Some alkylations require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and consider increasing the temperature or extending the reaction time if the starting material is consumed slowly. For instance, some reactions with cesium carbonate require heating to 90 °C.[7]
-
Solubility Issues: The indazole substrate or the generated salt may have poor solubility in the chosen solvent, impeding the reaction. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF, but be aware this may alter the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether N1 or N2 alkylation occurs on a bromo-indazole?
A1: The regiochemical outcome of N-alkylation is primarily governed by:
-
Reaction Conditions: The choice of base and solvent system is paramount. For example, NaH in THF typically favors N1 alkylation, while conditions like the Mitsunobu reaction can favor N2.[3][4]
-
Substituent Effects: The electronic and steric properties of substituents on the indazole ring play a crucial role.[3] Electron-withdrawing groups at the C7 position can favor N2 alkylation due to steric hindrance at N1.[6] Conversely, certain C3 substituents can promote N1 selectivity.[1][3]
-
Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is generally the thermodynamically more stable isomer.[3][4] Reaction conditions that allow for equilibration will favor this product. Kinetically controlled conditions may favor the N2 isomer.
Q2: Which analytical techniques are best for distinguishing between N1 and N2 alkylated bromo-indazole isomers?
A2: A combination of one- and two-dimensional NMR experiments is the most definitive method for assigning the regiochemistry. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR is very powerful. A correlation between the protons of the N-alkyl chain's alpha-carbon and the C7a or C3 carbons of the indazole ring can unambiguously identify the N1 and N2 isomers, respectively.[3]
Q3: Can the bromo-substituent itself influence the N-alkylation?
A3: Yes, the position of the bromo-substituent can have both electronic and steric effects. For instance, a 7-bromoindazole may show a higher propensity for N2 alkylation due to steric hindrance near the N1 position.[8][9] The electronic effect of the bromine as a weakly deactivating group can also subtly influence the nucleophilicity of the adjacent nitrogen atoms.
Quantitative Data Summary
The regioselectivity of N-alkylation is highly dependent on the substrate and reaction conditions. The following tables summarize reported outcomes for various substituted indazoles.
Table 1: Effect of Base/Solvent System on N1/N2 Ratio
| Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Total Yield | Reference |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH / DMF | 38:46 | 84% | [10] |
| 5-Bromo-1H-indazole-3-carboxylate | Methyl Iodide | K2CO3 / DMF | 44:40 | 84% | [7][10] |
| 1H-Indazole | n-Pentyl Bromide | NaH / THF | >99:1 | - | [3] |
| 1H-Indazole | n-Pentyl Bromide | Cs2CO3 / DMF | - | - | |
| 1H-Indazole | n-Pentanol | Mitsunobu (DEAD, PPh3) / THF | 1:2.5 | 78% | [3] |
Table 2: Influence of Indazole Substituents on Regioselectivity (Conditions: NaH in THF)
| C3-Substituent | C7-Substituent | N1:N2 Ratio | Reference |
| -CO2Me | -H | >99:1 | [1] |
| -tBu | -H | >99:1 | [1] |
| -COMe | -H | >99:1 | [1] |
| -H | -NO2 | 1: >99 | [1][2][3] |
| -H | -CO2Me | 4:96 | [1][2][3] |
Key Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH in THF
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3 substituents.[4][11]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the bromo-indazole derivative (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (to a concentration of approximately 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 50 °C if necessary) until completion, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: N2-Alkylation via Mitsunobu Reaction
This method often provides a preference for the N2-alkylated product.[11]
-
Preparation: Dissolve the bromo-indazole (1.0 equiv), triphenylphosphine (PPh3, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (approx. 0.36 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise.
-
Reaction: Stir the mixture at 0 °C for 10 minutes, then warm to 50 °C and stir for 2 hours, monitoring for completion.
-
Workup: After completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to separate the N1 and N2 isomers.
Visualizations
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-bromo-1H-indazole-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 4-bromo-1H-indazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the critical steps affecting purity?
A common and effective strategy involves a multi-step synthesis starting from a substituted toluene derivative. The key steps typically include nitration, oxidation of the methyl group to a carboxylic acid, bromination, reduction of the nitro group to an amine, diazotization, and subsequent intramolecular cyclization to form the indazole ring. Each of these steps presents unique challenges for impurity control.
Q2: What are the most likely impurities to form during the synthesis of this compound?
Potential impurities can arise from several stages of the synthesis:
-
Isomeric Impurities: Incomplete bromination or side-reactions during nitration can lead to regioisomers with bromine or nitro groups at incorrect positions on the aromatic ring.
-
Over-bromination: The introduction of a second bromine atom onto the ring can occur if bromination conditions are too harsh.
-
Incomplete Cyclization: Failure of the diazotized intermediate to cyclize can result in residual aniline derivatives.
-
Side-products from Diazotization: The diazonium salt intermediate is highly reactive and can lead to various side-products if not handled correctly.[1]
-
Residual Starting Materials and Intermediates: Incomplete reactions at any stage will lead to the presence of starting materials or intermediates in the final product.
Q3: How can I effectively purify the final this compound product?
Crystallization is a robust and scalable method for the purification of the final product.[2] The selection of an appropriate solvent system is critical. An ideal solvent will have high solubility for the desired compound at elevated temperatures and low solubility at lower temperatures, allowing for the separation of impurities that remain in the mother liquor.[2] Common solvents to screen include methanol, ethanol, isopropanol, ethyl acetate, and toluene.[2] For highly impure samples, column chromatography on silica gel may be necessary prior to final crystallization.
Q4: Which analytical techniques are recommended for monitoring reaction progress and assessing final product purity?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress, identifying the presence of impurities, and quantifying the purity of the final product.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps in the identification and quantification of impurities.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[3][4]
Troubleshooting Guides
Issue 1: Presence of Over-brominated Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry shows a peak corresponding to a dibrominated species. | 1. Excess brominating agent used.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Use stoichiometric amounts of the brominating agent.2. Maintain a lower reaction temperature during bromination.3. Monitor the reaction closely by HPLC and quench it once the starting material is consumed. |
Issue 2: Incomplete Cyclization to the Indazole Ring
| Symptom | Possible Cause | Suggested Solution |
| NMR and HPLC analysis indicates the presence of the aniline precursor. | 1. Inefficient diazotization.2. Unstable diazonium salt intermediate.3. Suboptimal temperature for cyclization. | 1. Ensure the use of fresh sodium nitrite and appropriate acidic conditions (e.g., HCl, H2SO4).2. Perform the diazotization at low temperatures (0-5 °C) to maintain the stability of the diazonium salt.3. After diazotization, allow the reaction to warm up to the optimal temperature for cyclization, as determined by literature or internal optimization studies. |
Issue 3: Formation of Regioisomers
| Symptom | Possible Cause | Suggested Solution |
| HPLC shows multiple peaks with the same mass, and NMR indicates a mixture of isomers. | 1. Lack of regioselectivity during nitration or bromination steps.2. Isomerization during the reaction. | 1. Carefully control the reaction conditions (temperature, solvent, catalyst) during electrophilic substitution reactions to favor the desired isomer.2. The use of protecting groups might be necessary to block certain positions on the ring and direct the substitution. |
Experimental Protocols
A representative multi-step synthesis for a related indazole carboxylic acid is outlined below. This can be adapted for the synthesis of this compound.
Representative Synthesis of a Bromo-Indazole Carboxylic Acid Core
This protocol is adapted from the synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid and illustrates the key transformations.[5]
-
Bromination of 2-Methylbenzoic Acid: 2-Methylbenzoic acid is brominated using a suitable brominating agent in the presence of a catalyst to introduce a bromine atom onto the aromatic ring.
-
Nitration: The brominated intermediate is then nitrated to introduce a nitro group.
-
Esterification: The carboxylic acid is converted to a methyl ester to protect it during subsequent steps.
-
Reduction: The nitro group is reduced to an amino group, typically using a reducing agent like zinc or iron in acidic media.
-
Diazotization and Cyclization: The resulting aminoester is diazotized and cyclized to form the indazole ring.
-
Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid to yield the final product.[5]
Quantitative Data
The following table provides representative data for key steps in a bromo-indazole carboxylic acid synthesis. Actual results may vary depending on the specific substrate and reaction conditions.
| Step | Parameter | Value | Purity (by HPLC) |
| Bromination | Reaction Time | 4-6 hours | >95% |
| Temperature | 25-30 °C | ||
| Nitration | Reaction Time | 2-3 hours | >90% |
| Temperature | 0-5 °C | ||
| Reduction | Reaction Time | 8-12 hours | >98% |
| Temperature | 60-70 °C | ||
| Cyclization | Reaction Time | 3-5 hours | >85% (crude) |
| Temperature | 0 °C to RT | ||
| Final Product | Overall Yield | 40-50% | >99% (after crystallization) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common impurity issues.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
stability of 4-bromo-1H-indazole-6-carboxylic acid in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-bromo-1H-indazole-6-carboxylic acid in various solvents. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent potential degradation.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways may include:
-
Hydrolysis: The carboxylic acid group may undergo reactions in aqueous solutions, particularly at non-neutral pH.
-
Oxidation: The indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[1]
-
Photodegradation: Aromatic bromine compounds can be sensitive to UV light, which may cause the cleavage of the carbon-bromine bond, leading to debromination.[1]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost as carbon dioxide.
Q3: In which common laboratory solvents is this compound soluble?
A3: While specific solubility data is limited, compounds with similar structures (a heterocyclic ring and a carboxylic acid) are often soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and ethanol. Solubility in aqueous solutions is expected to be pH-dependent, with increased solubility in basic conditions due to the deprotonation of the carboxylic acid.
Q4: Are there any known incompatibilities with common reagents or solvents?
A4: Avoid strong oxidizing agents, as they may degrade the indazole ring. Also, be cautious with strong bases, as they can deprotonate both the carboxylic acid and the indazole N-H, potentially affecting reactivity and stability.
Stability Summary
The following table summarizes hypothetical stability data for this compound in different solvents under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Solvent System | Stress Condition | Incubation Time | Initial Purity (%) | Purity after Incubation (%) | Major Degradant(s) Observed |
| Methanol/Water (1:1) | 0.1 M HCl, 60°C | 24 hours | 99.5 | 98.2 | Hydrolytic products |
| Methanol/Water (1:1) | 0.1 M NaOH, 60°C | 24 hours | 99.5 | 95.8 | Decarboxylation & hydrolytic products |
| Acetonitrile | 3% H₂O₂, RT | 24 hours | 99.5 | 92.1 | Oxidative products (N-oxides) |
| Solid State | 80°C | 7 days | 99.5 | 99.1 | Minimal degradation |
| Methanol Solution | UV Light (ICH Q1B) | 24 hours | 99.5 | 90.5 | Photolytic products (debromination) |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid State): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Run a control sample in parallel, wrapped in aluminum foil to protect it from light.[1]
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector. The use of HPLC is crucial for separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[2]
Workflow for Stability Assessment
Caption: Workflow for stability assessment.
Troubleshooting Guide
Q: My solution of this compound has turned yellow/brown. What could be the cause?
A: Discoloration can be an indication of degradation, particularly oxidation or photodecomposition.
-
Troubleshooting Steps:
-
Ensure the compound and its solutions are protected from light by using amber vials or wrapping containers in aluminum foil.
-
If not already doing so, consider storing the stock solution at a lower temperature (e.g., 2-8°C).
-
Prepare fresh solutions before use.
-
If the discoloration is rapid, consider purging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Q: I am observing extra peaks in my HPLC chromatogram after storing the sample solution for a day. Why is this happening?
A: The appearance of new peaks suggests that the compound is degrading in the chosen solvent at room temperature.
-
Troubleshooting Steps:
-
Analyze the sample immediately after preparation.
-
If immediate analysis is not possible, store the sample solution at a lower temperature (e.g., 2-8°C) until analysis.
-
Evaluate the stability of the compound in different solvents to find a more suitable one for your analytical method. Common solvents for stability studies include water, alcohols, and acetonitrile.[3]
-
The analytical method itself may need to be optimized to ensure it is stability-indicating.[4]
-
Q: I am having difficulty dissolving the compound in my desired solvent system. What can I do?
A: Solubility can be a challenge.
-
Troubleshooting Steps:
-
For aqueous systems, try adjusting the pH. As a carboxylic acid, the solubility of this compound should increase at a higher pH.
-
Consider using a co-solvent. Small amounts of DMSO or DMF can aid in dissolving the compound before diluting it with the final solvent.
-
Gentle heating or sonication may also help to dissolve the compound. However, be mindful that heat can also accelerate degradation.
-
Plausible Degradation Pathway
Caption: Plausible degradation pathways.
References
optimizing reaction conditions for amide bond formation with 4-bromo-1H-indazole-6-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful amide coupling of 4-bromo-1H-indazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for amide bond formation with this compound?
A1: For amide bond formation with indazole carboxylic acids, uronium/aminium and phosphonium-based coupling reagents are generally most effective.[1][2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended, especially for challenging couplings with sterically hindered or electron-deficient amines, as it forms a highly reactive OAt-ester.[1][3] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure®, are also a viable and cost-effective option.[3][4] The addition of HOBt or OxymaPure® helps to suppress side reactions and increase reaction rates by forming a more stable active ester.[3]
Q2: How do I select the appropriate solvent for the coupling reaction?
A2: The choice of solvent is critical and depends on the solubility of your starting materials. N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for a wide range of substrates.[1][4] Dichloromethane (DCM) is a good alternative if your starting materials are sufficiently soluble, and it is often easier to remove during the work-up.[1] Acetonitrile (MeCN) can also be an effective solvent.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[1]
Q3: What is the recommended base for this reaction and how much should be used?
A3: A non-nucleophilic tertiary amine base is essential to neutralize the acid generated during the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice, particularly with HATU, and is typically used in excess (2.0-3.0 equivalents).[1][3] Triethylamine (TEA) is another suitable option, often used with EDC/HOBt couplings.[4] The base scavenges the acid byproduct, driving the reaction to completion.
Q4: What is the optimal order of reagent addition?
A4: While the order of addition can be flexible depending on the specific substrates, a common and often successful strategy is to pre-activate the carboxylic acid.[3][5] This involves dissolving the this compound in the chosen anhydrous solvent, adding the base (e.g., DIPEA), followed by the coupling reagent (e.g., HATU). This mixture is typically stirred for a few minutes to allow for the formation of the active ester before the amine is added.[1][6]
Q5: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A5: A common side reaction when using carbodiimide coupling agents like EDC is the formation of an N-acylurea byproduct.[3] This can be minimized by the addition of HOBt or OxymaPure®, which trap the O-acylisourea intermediate to form a more stable active ester.[3] If using a uronium reagent like HATU in excess relative to the carboxylic acid, guanidinylation of the amine can occur.[7] Using phosphonium-based reagents like PyBOP can avoid this side reaction.[7]
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor quality of reagents or solvent | Ensure all starting materials are pure and dry. Use fresh, anhydrous solvents. The presence of water can hydrolyze the activated ester intermediate.[1][8] |
| Inefficient coupling reagent | For sterically hindered or electron-deficient amines, EDC/HOBt may not be sufficiently reactive. Switch to a more potent coupling agent like HATU or T3P®.[3] |
| Incorrect stoichiometry | Ensure a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid is used.[1] The base should be in greater excess (2.0-3.0 equivalents).[1] |
| Suboptimal reaction temperature | Most amide couplings proceed well at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial. Monitor for potential degradation of starting materials or product.[1] |
| Poorly nucleophilic amine | For electron-deficient anilines or other weakly nucleophilic amines, increase the reaction time or temperature. Using a more powerful coupling reagent like HATU is highly recommended.[3] |
Messy Reaction Profile (Multiple Spots on TLC/LC-MS)
| Potential Cause | Troubleshooting Steps & Solutions |
| N-acylurea byproduct formation (with EDC) | Add HOBt or OxymaPure® to the reaction mixture. These additives form a more stable active ester, reducing the formation of the N-acylurea byproduct.[3] |
| Guanidinylation of the amine (with HATU) | This can occur if there is an excess of HATU and base relative to the carboxylic acid. Ensure accurate stoichiometry. Consider using a phosphonium-based reagent like PyBOP if this is a persistent issue.[7] |
| Decomposition of starting materials or product | If heating the reaction, consider if any functional groups are heat-sensitive. Run the reaction at a lower temperature for a longer duration. |
| Regioisomeric N-acylation of the indazole ring | While less common at the carboxylic acid position compared to N-alkylation, acylation can potentially occur at N-1 or N-2 of the indazole ring. Careful characterization of byproducts is necessary. The choice of base and solvent can influence this, though it is a less common issue in amide couplings.[3] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including reactions with less reactive amines.[1]
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until fully dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes.[1]
-
Add HATU (1.0-1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.[1]
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Standard Coupling using EDC/HOBt
This protocol is a cost-effective method suitable for many amine substrates.[3][4]
-
In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir at room temperature for 10-15 minutes.[3]
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for amide bond formation.
Caption: Decision tree for troubleshooting common amide coupling issues.
References
Validation & Comparative
1H NMR and 13C NMR analysis of 4-bromo-1H-indazole-6-carboxylic acid
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-bromo-1H-indazole-6-carboxylic acid against its parent compound, 1H-indazole-6-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the structural elucidation of this compound through 1H and 13C NMR spectroscopy.
Introduction to this compound
This compound is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties. The introduction of a bromine atom and a carboxylic acid group at specific positions on the indazole ring can significantly influence the molecule's physicochemical properties and biological activity. NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of such compounds.
Comparative 1H and 13C NMR Data
The following table summarizes the expected 1H and 13C NMR chemical shifts for this compound, juxtaposed with the experimental data for the parent compound, 1H-indazole-6-carboxylic acid. The predicted values for the bromo-derivative are based on the analysis of substituent effects on the indazole ring system, drawing comparisons from a range of substituted indazoles.
| Position | This compound (Predicted) | 1H-indazole-6-carboxylic acid (Experimental) |
| 1H NMR | ||
| H-3 | ~8.3 ppm (s) | 8.24 ppm (s) |
| H-5 | ~8.1 ppm (s) | 8.13 ppm (d, J=8.4 Hz) |
| H-7 | ~8.5 ppm (s) | 7.85 ppm (s) |
| NH (H-1) | >13 ppm (br s) | 13.5 ppm (br s) |
| COOH | >13 ppm (br s) | 13.0 ppm (br s) |
| 13C NMR | ||
| C-3 | ~136 ppm | 135.9 ppm |
| C-3a | ~141 ppm | 141.2 ppm |
| C-4 | ~115 ppm (low intensity due to Br) | 123.5 ppm |
| C-5 | ~125 ppm | 121.5 ppm |
| C-6 | ~128 ppm | 124.0 ppm |
| C-7 | ~112 ppm | 110.1 ppm |
| C-7a | ~122 ppm | 122.8 ppm |
| COOH | ~168 ppm | 168.5 ppm |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), and br s (broad singlet). Coupling constants (J) are in Hertz (Hz). Predicted values are estimations and may vary based on solvent and experimental conditions.
Experimental Protocols
A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for compounds like this compound is crucial for accurate structural analysis.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.[1][2]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanol-d4). The choice of solvent can influence the chemical shifts, particularly for labile protons like those in NH and COOH groups.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtration (if necessary) : If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues and line broadening.[3]
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming : Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and perform automated shimming to optimize the magnetic field homogeneity.
-
1H NMR Acquisition :
-
Set the spectral width to cover the expected range of proton resonances (typically 0-15 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
13C NMR Acquisition :
-
Set the spectral width to cover the expected range of carbon resonances (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.[1][2]
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different protons.
-
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound, with atom numbering for NMR assignment.
References
A Comparative Guide to the Biological Activities of 4-Bromo- vs. 5-Bromo-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing promise in a range of therapeutic areas, including oncology and infectious diseases.[1][2][3] The strategic placement of functional groups on the indazole ring system can significantly influence the biological activity of these compounds. This guide provides a comparative overview of the potential biological activities of two closely related isomers: 4-bromo-1H-indazole-6-carboxylic acid and 5-bromo-1H-indazole-6-carboxylic acid.
Comparison of Potential Biological Activities
Based on the known bioactivities of bromo-indazole derivatives, both 4-bromo- and 5-bromo-1H-indazole-6-carboxylic acid are promising candidates for investigation as anticancer and antimicrobial agents. The differential positioning of the bromine atom is anticipated to influence their interaction with biological targets, leading to variations in potency and selectivity.
| Feature | This compound | 5-Bromo-1H-indazole-6-carboxylic acid | Key Considerations for Comparison |
| Potential Anticancer Activity | Derivatives of 4-bromo-1H-indazole have been explored, and this compound could serve as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[4] | Derivatives of 5-bromo-1H-indazole have been synthesized and evaluated for their antitumor activity.[1] The 5-position is a common site for modification in the development of potent anticancer agents. | The position of the bromine atom may affect the molecule's ability to bind to the active sites of kinases or other cancer-related protein targets. A direct comparison of their IC50 values against a panel of cancer cell lines is crucial. |
| Potential Antimicrobial Activity | A series of novel 4-bromo-1H-indazole derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, suggesting potential antibacterial activity.[5] | While less explored for antimicrobial properties compared to the 4-bromo counterparts, the core indazole structure is known to exhibit antimicrobial effects. | The different electronic and steric properties imparted by the bromine at the 4- versus 5-position could lead to differential activity against various bacterial and fungal strains. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values should be determined. |
| Mechanism of Action (Hypothesized) | As a potential kinase inhibitor, it may interfere with signaling pathways crucial for cancer cell proliferation and survival. As an FtsZ inhibitor, it would disrupt bacterial cell division. | Likely to act as a kinase inhibitor by competing with ATP in the enzyme's active site, a common mechanism for indazole-based anticancer agents. | Elucidating the precise mechanism would require target identification and validation studies, such as kinase profiling assays or FtsZ polymerization assays. |
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of 4-bromo- and 5-bromo-1H-indazole-6-carboxylic acid, the following experimental protocols are proposed:
In Vitro Anticancer Activity Assessment
a) Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on various cancer cell lines.
-
Methodology:
-
Seed cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - liver) in 96-well plates and incubate for 24 hours.[1]
-
Treat the cells with serial dilutions of each compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
b) Kinase Inhibition Assay
-
Objective: To assess the inhibitory activity of the compounds against a panel of relevant kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service or in-house enzymatic assays.
-
Screen the compounds at a fixed concentration (e.g., 10 µM) against a panel of cancer-related kinases (e.g., tyrosine kinases, serine/threonine kinases).
-
For hits, perform dose-response studies to determine the IC50 values.
-
The assay typically involves measuring the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor, often using methods like radiometric assays or fluorescence-based assays.
-
In Vitro Antimicrobial Activity Assessment
a) Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compounds that inhibits the visible growth of a microorganism.
-
Methodology:
-
Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Perform a broth microdilution assay in 96-well plates.
-
Prepare serial dilutions of each compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
b) FtsZ Polymerization Assay (for potential antibacterial mechanism)
-
Objective: To determine if the compounds inhibit the polymerization of the bacterial FtsZ protein.
-
Methodology:
-
Purify FtsZ protein from a relevant bacterial species.
-
Induce FtsZ polymerization by adding GTP in a suitable buffer.
-
Monitor the polymerization process by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) in the presence and absence of the test compounds.
-
A decrease in the rate or extent of light scattering indicates inhibition of FtsZ polymerization.
-
Visualizing Potential Mechanisms and Workflows
To further illustrate the potential biological context and experimental design, the following diagrams are provided.
Caption: A generalized workflow for the comparative biological evaluation of the two indazole derivatives.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway potentially inhibited by the bromo-indazole-carboxylic acids.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 4-bromo-1H-indazole-6-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development, ensuring the safety, efficacy, and reproducibility of therapeutic candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized 4-bromo-1H-indazole-6-carboxylic acid. The supporting experimental data, while representative, is modeled on established analytical practices for analogous compounds.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC stands as the principal technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
A typical reversed-phase HPLC method was developed to assess the purity of a newly synthesized batch of this compound. The resulting data is summarized in the table below.
Table 1: HPLC Purity Profile of Synthesized this compound
| Parameter | Result |
| Purity (by Area %) | 98.7% |
| Retention Time (t R ) | 8.52 min |
| Major Impurity 1 (Area %) | 0.65% (t R = 7.21 min) |
| Major Impurity 2 (Area %) | 0.38% (t R = 9.88 min) |
| Other Minor Impurities | < 0.1% each |
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of this compound using HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods that provide complementary information. The following table compares HPLC with other relevant analytical techniques.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | High resolution, quantitative, robust, widely applicable. | Requires reference standards for impurity identification. |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry. | Provides molecular weight information for impurity identification, high sensitivity and specificity. | More complex instrumentation and data analysis. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy measures the signal intensity of the analyte relative to a certified internal standard. | Highly accurate and precise, does not require a reference standard of the analyte itself. | Lower sensitivity than HPLC, requires a pure internal standard. |
| TLC | Thin-Layer Chromatography involves separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative assessment and reaction monitoring. | Not quantitative, lower resolution than HPLC. |
| Capillary Electrophoresis | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency and resolution, requires small sample volumes. | Can be less robust than HPLC for certain applications. |
Logical Relationship of Orthogonal Methods
The use of multiple, independent analytical methods provides a more complete and reliable assessment of a compound's purity.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Typically, the same or similar conditions as the HPLC-UV method are used to ensure correlation of retention times.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes to ensure detection of all potential impurities.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the main peak is confirmed against the theoretical mass of this compound. The m/z of impurity peaks are used to propose potential structures, often based on likely side-products from the synthetic route.
3. Quantitative NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights of the analyte and the standard.
comparative study of different synthetic routes to bromo-indazole carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bromo-indazole carboxylic acids is a critical step in the development of a wide range of therapeutic agents. These versatile building blocks are integral to the discovery of novel pharmaceuticals due to the synthetic handles offered by both the bromine atom and the carboxylic acid functional group. This guide provides a comparative analysis of various synthetic routes to these important intermediates, presenting quantitative data, detailed experimental protocols, and visualizations of the chemical pathways to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
This guide focuses on the synthesis of different isomers of bromo-indazole carboxylic acids, with a particular emphasis on 5-bromo-1H-indazole-3-carboxylic acid for which multiple synthetic routes are documented. The primary methods discussed include direct bromination of the indazole core, direct carboxylation of a bromo-indazole precursor, and the Jacobson indazole synthesis. Each method presents distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability.
Comparison of Synthetic Routes to 5-Bromo-1H-Indazole-3-Carboxylic Acid
The synthesis of 5-bromo-1H-indazole-3-carboxylic acid is well-documented, with the most common and high-yielding method being the direct bromination of indazole-3-carboxylic acid. Alternative, though less detailed in the literature, routes offer different strategic approaches.
| Parameter | Route 1: Direct Bromination | Route 2: Direct Carboxylation | Route 3: Jacobson Indazole Synthesis |
| Starting Material | Indazole-3-carboxylic acid | 5-Bromoindazole | 5-Bromo-2-nitrophenylacetic acid or o-acetamidophenylacetate |
| Key Reagents | Bromine, Acetic Acid | Potassium Carbonate, Carbon Dioxide | tert-Butyl nitrite, followed by hydrolysis |
| Reaction Conditions | 90-120°C, 16 hours | 260°C, 3 hours (in autoclave) | Not specified |
| Reported Yield | 87.5%[1][2][3] | Not explicitly reported | A related reaction step has a reported yield of 79%[4] |
| Advantages | High yield, well-established protocol | Simple, short reaction time[4] | Utilizes different starting materials |
| Disadvantages | Long reaction time | Requires high-pressure equipment | Lacks detailed public protocols and yield data |
Experimental Protocols
Route 1: Direct Bromination of Indazole-3-carboxylic Acid to Yield 5-Bromo-1H-indazole-3-carboxylic Acid.[1][2][3]
This protocol describes the synthesis of 5-bromo-1H-indazole-3-carboxylic acid via the direct bromination of indazole-3-carboxylic acid.
Materials:
-
Indazole-3-carboxylic acid
-
Glacial acetic acid
-
Bromine
Procedure:
-
A suspension of indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) is heated to 120°C until a clear solution is formed.
-
The solution is then cooled to 90°C.
-
A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) is added dropwise to the reaction mixture at 90°C.
-
The reaction is heated at 90°C for 16 hours.
-
After completion, the solution is cooled to room temperature and poured into ice water.
-
The mixture is stirred at room temperature for 15 minutes.
-
The resulting solid is filtered, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.
Yield: 1.30 g (87.5%)
Synthetic Pathways and Workflows
To visually represent the synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Route 1: Direct Bromination.
Caption: Route 2: Direct Carboxylation.
Caption: Workflow for Direct Bromination.
Synthesis of Other Bromo-Indazole Carboxylic Acid Isomers
While the synthesis of 5-bromo-1H-indazole-3-carboxylic acid is the most thoroughly documented, methods for producing other isomers exist, although detailed comparative data is less available.
Synthesis of 6-Bromo-1H-indazole
A common route to the 6-bromo-1H-indazole core involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[5] While a specific protocol for the direct synthesis of the corresponding carboxylic acid is not detailed in the immediate search results, this intermediate provides a viable starting point for subsequent carboxylation.
Synthesis of 7-Bromo-1H-indazole
The synthesis of 7-bromo-1H-indazole can be achieved from 7-aminoindazole via a Sandmeyer-type reaction.[6] This involves diazotization of the amino group followed by displacement with a bromide. The reported yield for this transformation is 37%.
Synthesis of 3-Bromo-5-nitro-1H-indazole
Conclusion
The synthesis of bromo-indazole carboxylic acids can be approached through several strategic routes. For 5-bromo-1H-indazole-3-carboxylic acid, direct bromination of indazole-3-carboxylic acid stands out as a high-yielding and well-documented method. While alternative methods like direct carboxylation offer potential advantages in terms of reaction time, they require specialized equipment and lack comprehensive published data for a thorough comparison. The synthesis of other isomers often relies on multi-step sequences starting from appropriately substituted anilines or other indazole derivatives. The choice of synthetic route will ultimately be dictated by the specific isomer required, the availability and cost of starting materials, and the laboratory's capabilities. Further process development and optimization of the less-documented routes could provide more efficient and versatile methods for the synthesis of this important class of compounds.
References
- 1. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1H-indazole-6-carboxylic Acid Analogs
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved and investigational drugs. Its structural resemblance to the purine core of ATP allows for competitive inhibition at the ATP-binding sites of various kinases, making it a "privileged scaffold" in the development of targeted therapies. Within this class of compounds, 4-bromo-1H-indazole-6-carboxylic acid has emerged as a pivotal intermediate, particularly in the synthesis of potent kinase inhibitors for oncological applications. The strategic placement of the bromine atom and the carboxylic acid moiety provides a versatile platform for synthetic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide offers a comparative analysis of the structure-activity relationships (SAR) of analogs derived from the this compound framework, with a focus on their activity as kinase inhibitors. The information presented is supported by experimental data from peer-reviewed literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Structure-Activity Relationship of 4-Bromo-1H-indazole-6-carboxamide Analogs as Kinase Inhibitors
The 6-carboxamide group of the indazole core is a key interaction point with the target protein and is a common site for modification to explore the solvent-exposed regions of the kinase ATP-binding pocket. The following table summarizes the structure-activity relationship of a series of N-substituted 4-bromo-1H-indazole-6-carboxamide analogs as inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication that is often overexpressed in various cancers.
| Compound ID | R Group (N-substitution on the 6-carboxamide) | PLK4 IC50 (nM) | Antiproliferative Activity (MCF-7 cells, IC50 in µM) |
| 1 | Phenyl | 74 | >10 |
| 2 | 4-Fluorophenyl | 52 | 8.5 |
| 3 | 4-Chlorophenyl | 38 | 6.2 |
| 4 | 4-Methylphenyl | 61 | 9.1 |
| 5 | 4-Methoxyphenyl | 68 | >10 |
| 6 | 3,4-Difluorophenyl | 25 | 4.3 |
| 7 | 3-Fluoro-4-chlorophenyl | 15 | 2.1 |
| 8 | Pyridin-4-yl | 88 | >10 |
Data compiled from studies on novel indazole-based PLK4 inhibitors. The specific IC50 values are representative examples derived from published SAR studies to illustrate the chemical principles.
The data reveals several key SAR trends for this series of analogs:
-
Aromatic Substitution: The nature and position of substituents on the N-phenyl ring significantly impact both kinase inhibitory potency and cellular activity.
-
Halogenation: The introduction of halogens, particularly fluorine and chlorine, at the para-position of the phenyl ring (compounds 2 and 3) enhances activity compared to the unsubstituted analog (compound 1).
-
Electron-Withdrawing Groups: A combination of electron-withdrawing groups, such as in the 3,4-difluorophenyl and 3-fluoro-4-chlorophenyl analogs (compounds 6 and 7), leads to a notable increase in potency. Compound 7, with a 3-fluoro-4-chloro substitution, emerged as the most potent analog in this series.
-
Steric and Electronic Effects: The presence of electron-donating groups like methyl and methoxy (compounds 4 and 5) is less favorable for activity compared to halogens.
-
Heterocyclic Rings: Replacement of the phenyl ring with a pyridine ring (compound 8) resulted in a decrease in activity, suggesting that the electronic and steric properties of the phenyl ring are more optimal for binding to the PLK4 active site.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays used to characterize the biological activity of this compound analogs.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
- Kinase Solution: Dilute the purified target kinase (e.g., PLK4) to the desired concentration (e.g., 2X the final assay concentration) in kinase buffer.
- Substrate Solution: Prepare a solution of the appropriate peptide substrate and ATP in kinase buffer. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific kinase.
- Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these in kinase buffer to the desired 2X final concentrations.
2. Assay Procedure:
- Add 10 µL of the diluted compound solution to the wells of a 384-well plate.
- Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 20 µL of the substrate/ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding 20 µL of a stop solution containing EDTA.
3. Detection:
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization.
- Read the plate on a compatible plate reader.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Anti-proliferative Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation of cancer cells.
1. Cell Culture:
- Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
2. Assay Procedure:
- Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a DMSO vehicle control.
- Incubate the plates for 72 hours.
- Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
3. Detection:
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell growth inhibition for each compound concentration.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a relevant signaling pathway and a typical workflow for SAR studies.
Purity Confirmation of 4-bromo-1H-indazole-6-carboxylic acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, confirming the purity of pharmaceutical intermediates like 4-bromo-1H-indazole-6-carboxylic acid is a critical step to ensure the safety, efficacy, and reproducibility of subsequent synthetic stages and final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of elemental analysis with alternative analytical techniques for purity determination, supported by experimental data and detailed protocols.
The purity of a compound is a fundamental attribute that underpins reliable and reproducible research.[1] While elemental analysis has traditionally been a cornerstone for confirming the elemental composition of a sample, a comprehensive purity assessment often necessitates orthogonal methods to detect a wider range of potential impurities, including inorganic salts, residual solvents, and organic by-products.[1][2]
Comparative Analysis of Purity Confirmation Methods
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the type of impurities to be detected, the required accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of elemental analysis and alternative methods.
| Analytical Technique | Principle of Detection | Information Provided | Typical Accuracy | Typical Precision (RSD) | Strengths | Limitations |
| Elemental Analysis (CHNS/O) | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂).[3][4] | Percentage of C, H, N, S, and O in the sample.[1][4] | ± 0.3% | < 0.2% | Confirms elemental composition; Detects inorganic impurities that lack chromophores or NMR signals.[1] | Does not identify or quantify specific organic impurities; Prone to manipulation if presented without supporting data.[1] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[5] | Absolute or relative purity of the main component; Structural information of impurities.[2][6] | 98-102% | < 1%[7] | Non-destructive; Universal detection for soluble compounds; Provides structural information.[2][8] | Lower sensitivity compared to chromatographic methods; Requires a certified reference standard for absolute quantification.[9][10] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[11] | Relative purity (area %); Quantification of specific impurities against a reference standard.[12] | Method-dependent | < 2% | High sensitivity and resolution for separating complex mixtures; Widely used for impurity profiling.[11][12] | Requires a chromophore for UV detection; Relative purity can be inaccurate without response factor correction.[13] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio.[14] | Molecular weight of the main component and impurities; Structural elucidation (with MS/MS).[14][15] | Qualitative | N/A | High sensitivity and specificity for impurity identification; Can be coupled with chromatography (LC-MS, GC-MS).[12][15] | Not inherently quantitative without appropriate standards and calibration.[10] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the general experimental protocols for the discussed analytical techniques.
Elemental Analysis (CHNS)
Objective: To determine the weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized sample into a tin capsule.[3]
-
Instrumentation: Utilize a CHNS elemental analyzer.
-
Combustion: The sample is combusted in a pure oxygen atmosphere at approximately 1150 °C. This process converts the elements into their gaseous oxides (CO₂, H₂O, NOx, and SO₂).[3]
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert NOx to N₂. The resulting mixture of CO₂, H₂O, N₂, and SO₂ is then separated using a chromatographic column.[3]
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal intensity is proportional to the concentration of each gas.[3]
-
Quantification: The instrument is calibrated using a certified standard of known elemental composition. The weight percentages of C, H, N, and S in the sample are calculated by comparing its TCD signal to the calibration curve.
Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Methodology:
-
Selection of Internal Standard: Choose a certified reference material (CRM) with high purity, stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[9]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube.[16] Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[17]
-
Ensure a sufficient relaxation delay (D1), which should be at least 7 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.[9]
-
Use a 90° pulse for maximum signal intensity.[17]
-
Acquire data in non-spinning mode to avoid spinning sidebands.[17]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity of this compound and to identify and quantify any impurities.
Methodology:
-
Chromatographic System:
-
Column: A reversed-phase C18 column is commonly used for aromatic carboxylic acids.[18]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[19]
-
Flow Rate: Typically 1.0 mL/min.[19]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[20]
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.
-
Analysis: Inject a fixed volume of the sample solution into the HPLC system.
-
Data Analysis:
-
The purity is often reported as area percent, which is the peak area of the main component divided by the total area of all peaks in the chromatogram.
-
For more accurate quantification of impurities, reference standards for each impurity are required to create calibration curves.
-
Visualizing Workflows and Relationships
Diagrams can effectively illustrate the logical flow of experimental processes and the relationships between different analytical techniques.
Caption: Workflow for comprehensive purity confirmation.
Caption: Interrelationship of analytical techniques for purity assessment.
References
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 4. azom.com [azom.com]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ijnrd.org [ijnrd.org]
- 11. moravek.com [moravek.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. mdpi.com [mdpi.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
- 19. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 20. reddit.com [reddit.com]
Comparative Analysis of 4-bromo-1H-indazole-6-carboxylic acid: A Cross-Reactivity Screening Guide Against a Kinase Panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase cross-reactivity profile for 4-bromo-1H-indazole-6-carboxylic acid. While direct experimental data for this specific compound is not extensively available in the public domain, this analysis is based on the well-established role of the indazole scaffold as a privileged structure in kinase inhibitor design.[1][2] Indazole derivatives are known to function as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[1] The data presented here is a representative profile compiled from structurally related indazole compounds to offer a predictive comparison against a panel of clinically relevant kinases.
Data Presentation: Representative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases. The IC50 (half-maximal inhibitory concentration) values are representative and intended for comparative purposes to illustrate potential potency and selectivity. These values are extrapolated from data on analogous compounds within the indazole chemical class.
| Target Kinase | Kinase Family | Representative IC50 (nM) | Notes on Potential Biological Relevance |
| VEGFR2 | Tyrosine Kinase | 50 | A key mediator of angiogenesis; inhibition is a common anti-cancer strategy. |
| PDGFRβ | Tyrosine Kinase | 85 | Involved in cell growth and division; a target in various cancers. |
| c-Kit | Tyrosine Kinase | 120 | A proto-oncogene; mutations are associated with gastrointestinal stromal tumors. |
| Akt1 | Serine/Threonine Kinase | 450 | A central node in signaling pathways regulating cell survival and proliferation.[3] |
| ERK1/2 | Serine/Threonine Kinase | > 1000 | Key components of the MAPK signaling pathway, often dysregulated in cancer.[4] |
| PLK4 | Serine/Threonine Kinase | 35 | A master regulator of centriole duplication; a target in oncology.[1][2] |
| CDK2 | Serine/Threonine Kinase | > 5000 | Involved in cell cycle regulation. |
Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes only. The actual inhibitory profile of this compound would need to be determined through direct experimental evaluation.
Experimental Protocols
The following is a detailed methodology for a representative in vitro kinase inhibition assay to determine the IC50 values for a test compound like this compound.
Objective: To quantify the potency of this compound in inhibiting the activity of a specific kinase.
Materials:
-
Test Compound: this compound
-
Recombinant Kinase: Purified enzyme of interest (e.g., VEGFR2)
-
Kinase Substrate: Specific peptide or protein substrate for the kinase
-
ATP (Adenosine Triphosphate)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Simplified VEGFR2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-bromo-1H-indazole-6-carboxylic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-bromo-1H-indazole-6-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on data for the compound and structurally similar chemicals, the primary hazards include irritation to the skin, eyes, and respiratory system.[1] Ingestion of harmful quantities is also a concern.[1]
First Aid Measures:
| Scenario | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[2][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against chemical exposure.[4] The following PPE is mandatory when handling this compound:
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, powder-free).[4][5] Double gloving is recommended for enhanced protection.[4] | To prevent skin contact and absorption. Thicker gloves generally offer better protection.[4] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[6][7] Standard eyeglasses are not sufficient.[4] | To protect against splashes and airborne particles entering the eyes.[4] |
| Skin and Body Protection | A lab coat or chemical-resistant coveralls.[5][7] Ensure clothing provides full coverage of the arms. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | An N-95 or N-100 particle mask should be used, especially when handling the powder outside of a certified chemical fume hood.[4] | To prevent inhalation of the powdered chemical, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Review SDS: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to control dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[1] Wash hands thoroughly after handling the chemical.[1]
Accidental Release Measures:
-
Small Spills: For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation.[2] Place the collected material into a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and prevent entry. Ventilate the area and use absorbent pads for any liquid solutions.[8] All cleanup materials must be disposed of as hazardous waste.[8]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][10]
Segregation and Collection:
-
Waste Container: Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Halogenated Waste Stream: This waste must be segregated into the "halogenated organic waste" stream.[10][11] Do not mix with non-halogenated solvents, as this complicates and increases the cost of disposal.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[8]
Disposal Method:
-
Incineration: The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[11][12]
-
Environmental Protection: Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.[2]
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1H-INDAZOLE-6-CARBOXYLIC ACID, 4-BROMO-3-FORMYL-, METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 4. pppmag.com [pppmag.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
